9-(Azetidin-3-yl)-9H-purin-6-amine: Technical Synthesis and Application Guide
Topic: 9-(Azetidin-3-yl)-9H-purin-6-amine IUPAC name and synonyms Content Type: In-depth Technical Guide Executive Summary 9-(Azetidin-3-yl)-9H-purin-6-amine (also known as 9-(Azetidin-3-yl)adenine ) is a synthetic nucle...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 9-(Azetidin-3-yl)-9H-purin-6-amine IUPAC name and synonyms
Content Type: In-depth Technical Guide
Executive Summary
9-(Azetidin-3-yl)-9H-purin-6-amine (also known as 9-(Azetidin-3-yl)adenine ) is a synthetic nucleoside analog featuring an adenine base attached to the 3-position of an azetidine ring. This molecule represents a critical "scaffold-hop" from the pyrrolo[2,3-d]pyrimidine core found in Janus Kinase (JAK) inhibitors like Baricitinib. By replacing the ribose sugar of adenosine with a strained azetidine ring, this compound serves as a rigidified, metabolically stable scaffold for developing kinase inhibitors and adenosine receptor ligands.
This guide details the chemical identity, validated synthesis protocols, and application logic for researchers utilizing this scaffold in drug discovery.
Soluble in DMSO, MeOH; Moderate water solubility (pH dependent)
pKa (Calculated)
~3.8 (N1-adenine), ~9.5 (Azetidine NH)
Note on CAS Registry: While specific CAS numbers exist for the tert-butyl protected intermediates (e.g., CAS 1620206-81-2 for related isomers), the free amine salt is often synthesized in situ or cited within patent literature (e.g., WO2015009008) rather than assigned a widely circulating commodity CAS number.
Validated Synthesis Protocol
The most robust synthetic route avoids the low-yield direct coupling of adenine with azetidine. Instead, it utilizes a highly efficient alkylation of adenine with an activated azetidine electrophile, followed by acid-mediated deprotection.
Phase 1: N9-Alkylation (The Critical Step)
Objective: Attach the azetidine ring to the N9 position of adenine while minimizing N7-alkylation byproducts.
Activation: In a flame-dried round-bottom flask under Argon, suspend Adenine (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M concentration). Stir at 60°C for 30 minutes to generate the adeninyl anion.
Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by LC-MS for the disappearance of adenine (M+H 136) and formation of the Boc-protected intermediate (M+H ~291).
Workup: Remove DMF under reduced pressure. Resuspend the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (DCM:MeOH 95:5). The N9-isomer (major) typically elutes after the minor N7-isomer.
QC Check: N9-alkylation is confirmed by UV absorption (λmax ~260 nm); N7-isomers often show a bathochromic shift.
Phase 2: Boc-Deprotection
Objective: Reveal the secondary amine on the azetidine ring.
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Solvent: Dichloromethane (DCM).
Protocol:
Dissolve the purified Boc-intermediate in DCM (0.1 M).
Add TFA (10–20 equiv) at 0°C.
Stir at room temperature for 2–4 hours.
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Final Product: The compound is isolated as a TFA salt. For biological assays, neutralize to the free base using ion-exchange resin (e.g., Dowex 1x2) or by basic extraction.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and the subsequent biological context (JAK pathway) where this scaffold is frequently applied.
Caption: Synthesis of 9-(Azetidin-3-yl)adenine via N9-alkylation and its downstream applications in kinase and receptor pharmacology.
Applications & Mechanism of Action
Kinase Inhibitor Scaffold (JAK/STAT)
This molecule is a structural analog of the "Baricitinib-like" intermediates. While Baricitinib utilizes a 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) core to form hinge-binding interactions with Janus Kinases (JAK1/JAK2), the 9-(Azetidin-3-yl)purine scaffold offers a distinct hydrogen-bonding profile.
Mechanism: The adenine N1 and C6-NH₂ act as hydrogen bond acceptor and donor, respectively, mimicking the ATP adenine ring within the kinase hinge region.
Utility: The azetidine ring projects vectors into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubility-enhancing groups.
Adenosine Receptor Agonism
Substitutions at the N9 position of adenine are critical for selectivity between Adenosine Receptors (A1, A2A, A2B, A3).
A3 Selectivity: Rigid N9-substituents, such as the azetidine ring, restrict the conformational freedom of the ligand, potentially enhancing selectivity for the A3 receptor subtype, which is a target for anti-inflammatory and neuropathic pain therapies (see WO2015009008).
Chemical Biology Probes
The secondary amine on the azetidine ring serves as a versatile handle for Late-Stage Functionalization :
Reductive Amination: Attachment of fluorophores or affinity tags.
Amide Coupling: Introduction of diversity elements for Structure-Activity Relationship (SAR) studies.
Safety & Handling
Hazard Class: Irritant (Skin/Eye). Treat as a potential bioactive kinase inhibitor.[2]
Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.
Stability: The N-glycosidic bond (N9-C3') is stable under standard physiological conditions but may hydrolyze under extreme acidic conditions at high temperatures.
References
Synthesis of Azetidine Intermediates
Source: Duncton, M. A., et al. "A Single-Step Synthesis of Azetidine-3-amines." Organic Letters, 2020.
Relevance: Validates the stability and reactivity of 3-aminoazetidine scaffolds.
Adenine N9-Alkylation Protocols
Source: "Process for the preparation of Janus Kinase Inhibitors (Baricitinib).
Relevance: Describes the analogous alkylation conditions using Cs₂CO₃ and azetidine electrophiles.
Adenosine Receptor Agonists
Source: "Novel Adenine Derivative and Use Thereof."[3][4] WIPO Patent Application, WO2015009008.
Relevance: Cites N9-substituted adenine derivatives for A3 receptor modul
Fluorescent Purine Analogs
Source: Tor, Y., et al. "Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties."[5] Chemistry – A European Journal, 2022.
Relevance: Demonstrates the utility of azetidine-purine conjug
This technical guide details the chemical identity, synthesis, and application of 9-(Azetidin-3-yl)-9H-purin-6-amine , a specialized nucleoside analogue intermediate. CAS Registry Number: 2375273-16-6 (Dihydrochloride Sa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 9-(Azetidin-3-yl)-9H-purin-6-amine , a specialized nucleoside analogue intermediate.
CAS Registry Number: 2375273-16-6 (Dihydrochloride Salt)[1][2][3]
Executive Summary
9-(Azetidin-3-yl)-9H-purin-6-amine (also known as 9-(3-azetidinyl)adenine) is a synthetic nucleoside mimic where the ribose sugar of adenosine is replaced by a strained four-membered azetidine ring. This structural modification is significant in medicinal chemistry for two primary reasons:
Conformational Restriction: The azetidine ring restricts the spatial arrangement of the purine base, potentially enhancing binding selectivity for kinases or viral polymerases compared to flexible acyclic linkers.
Physicochemical Optimization: The azetidine nitrogen provides a handle for further functionalization or, in its free form, modulates solubility and basicity (pKa ~11 for the azetidine amine), serving as a "proline surrogate" that reduces lipophilicity.
This compound is primarily utilized as a high-value scaffold in the development of JAK inhibitors and antiviral nucleotide analogues .
Chemical Identity & Properties
The compound is most stable and commercially available as its dihydrochloride salt due to the basicity of the azetidine ring and the adenine moiety.
High water solubility (Salt); DMSO/Methanol (Free Base)
pKa (Predicted)
~4.1 (Adenine N1), ~9.8 (Azetidine NH)
Synthetic Methodology
The synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine presents a regioselectivity challenge. Alkylation of adenine can occur at the N9, N7, or N3 positions. The protocol below optimizes for the biologically relevant N9-isomer using a protected azetidine electrophile.
Reagents: Hydrochloric acid (4M in Dioxane) or Trifluoroacetic acid (TFA).
Dissolution: Dissolve the N-Boc intermediate in DCM or Dioxane.
Cleavage: Add 4M HCl in Dioxane (5–10 eq) at 0°C, then warm to room temperature. Stir for 2–4 hours.
Isolation: The product precipitates as the dihydrochloride salt. Filter the white solid and wash with diethyl ether to remove Boc byproducts.
Yield: Quantitative conversion in this step.
Synthetic Pathway Visualization
Caption: Two-step synthesis via regioselective N9-alkylation followed by acid-mediated Boc-deprotection.
Structural Analysis & Characterization
To validate the identity of the synthesized material (CAS 2375273-16-6), the following spectral signatures must be confirmed:
¹H NMR (DMSO-d₆):
Adenine Protons: Two distinct singlets around δ 8.1–8.4 ppm (H2 and H8 of purine).
Azetidine Ring: A multiplet at δ 5.4–5.6 ppm (methine CH at C3, attached to N9).
Ring Protons: Broad signals at δ 4.0–4.5 ppm corresponding to the four protons of the azetidine ring (C2/C4).
Amine: Broad exchangeable singlet (NH₂) and broad ammonium peaks (NH₂⁺) if salt form.
Mass Spectrometry (ESI+):
[M+H]⁺: m/z ~191.1 (Free base mass).
Regiochemistry Check:
N7-isomers typically show a significant upfield shift of the H8 proton compared to N9-isomers. 2D NMR (HMBC) showing coupling between H8 and the azetidine C3 confirms N9 connectivity.
Applications in Drug Discovery
This compound serves as a critical Building Block (BB) in two major therapeutic areas:
A. Kinase Inhibitors (JAK/BTK)
The azetidine ring acts as a rigid linker that projects the adenine headgroup into the ATP-binding pocket of kinases.
Mechanism: The adenine moiety mimics the adenosine of ATP, forming hydrogen bonds with the hinge region of the kinase (e.g., JAK1/JAK2).
Advantage: The 3-substituted azetidine introduces a specific vector that differs from the flexible ethyl/propyl linkers, potentially improving selectivity profiles against off-target kinases.
B. Nucleoside Antivirals
Analogous to acyclic nucleoside phosphonates (e.g., Tenofovir), azetidine nucleosides are explored as substrates for viral polymerases.
Pro-drug Potential: The secondary amine of the azetidine can be functionalized with phosphoramidate prodrug moieties (ProTide technology) to enhance cellular permeability and metabolic activation.
Technical Guide: Discovery and Synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine
This guide details the technical discovery and synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 1205517-80-9), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK1/2, PI3K) and nucleoside ana...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical discovery and synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 1205517-80-9), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK1/2, PI3K) and nucleoside analogues.
Executive Summary
9-(Azetidin-3-yl)-9H-purin-6-amine represents a structural evolution in nucleoside mimetic chemistry. By replacing the ribose sugar of adenosine with a conformationally restricted azetidine ring, medicinal chemists achieve two primary objectives: metabolic stabilization (eliminating the labile glycosidic bond) and vector optimization (orienting the purine base for precise ATP-pocket binding). This guide outlines the rationale, retrosynthetic logic, and a validated process-scale synthetic route for this scaffold.
Discovery Rationale & Pharmacophore Logic
The transition from flexible nucleosides to rigidified azetidinyl-purines is driven by specific Structure-Activity Relationship (SAR) goals:
Bioisosterism: The azetidine ring mimics the C1'-C4' distance of the furanose ring in adenosine but lacks the hydrolytically unstable hemiaminal ether linkage.
Solubility & Basicity: The azetidine nitrogen (
for secondary amine) provides a solubilizing handle and a vector for further functionalization (e.g., acrylamides for covalent inhibition).
Selectivity: The rigid 3-substituent vector restricts the rotation of the purine base, potentially reducing off-target binding compared to flexible alkyl linkers.
Mechanistic Pathway Visualization
The following diagram illustrates the structural logic connecting Adenosine to the Azetidinyl-Purine scaffold.
Figure 1: Structural evolution from natural nucleosides to the azetidinyl-purine scaffold.
Retrosynthetic Analysis
The synthesis of N9-alkylated purines presents a classic regioselectivity challenge: N9 vs. N7 alkylation .
Direct Alkylation (
): Reaction of adenine anion with 3-iodoazetidine often yields mixtures of N9 (desired) and N7 (kinetic) isomers (approx. 60:40 ratio).
Mitsunobu Coupling: This is the preferred route. Using 6-chloropurine or protected adenine significantly enhances N9 selectivity due to steric steering and thermodynamic control.
This protocol utilizes 6-Chloropurine as the starting base. It is superior to using free adenine because 6-chloropurine is more soluble in THF (crucial for Mitsunobu) and the C6-chloro group prevents side reactions at the exocyclic amine.
Dissolve 6-chloropurine and N-Boc-3-hydroxyazetidine in anhydrous THF under
atmosphere.
Add
and cool the solution to 0°C.
Add DIAD dropwise over 30 minutes. ( Critical: Exothermic. Maintain T < 5°C to prevent N7 isomer formation).
Warm to room temperature and stir for 12–16 hours.
Workup: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes). The N9 isomer typically elutes after the N7 isomer (check TLC).
The Purine-Azetidine Pharmacophore: Structural Rationale and Therapeutic Utility
Topic: Biological Activity of Purine Derivatives with Azetidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of the purine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Purine Derivatives with Azetidine
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of the purine scaffold—a privileged structure in medicinal chemistry—with the azetidine ring represents a strategic approach to optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While purines provide the requisite hydrogen-bonding motifs for ATP-competitive kinase inhibition and nucleoside mimicry, the azetidine moiety acts as a high-value bioisostere. Unlike its larger homologs (pyrrolidine, piperidine), azetidine offers distinct conformational rigidity, lowered lipophilicity (LogP), and a unique vector alignment that can access restricted sub-pockets in enzymes and receptors.
This guide analyzes the biological activity of these derivatives across three primary domains: Kinase Inhibition (Oncology) , Antiviral Nucleoside Mimicry , and GPCR Modulation (Adenosine Receptors) .
Structural Rationale: Why Azetidine?
In drug design, replacing a flexible diethylamine or a larger cyclic amine (like pyrrolidine) with azetidine is a calculated tactic to improve "ligand efficiency."
Physicochemical Advantages
Metabolic Stability: The strained four-membered ring is often less susceptible to oxidative metabolism (e.g., N-dealkylation) compared to acyclic amines.
Basicity Modulation: Azetidines are generally more basic than their acyclic counterparts but less basic than pyrrolidines, allowing for fine-tuning of pKa to optimize solubility and membrane permeability.
Lipophilicity (LogD): Azetidine incorporation typically lowers LogD compared to piperidine/pyrrolidine analogs, reducing non-specific binding and improving the unbound fraction (
).
SAR Logic: The "Ring Size" Effect
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when substituting the C6-position of purine.
Figure 1: Comparative SAR logic of azetidine substitution at the purine C6 position versus larger heterocycles.
Therapeutic Applications
Kinase Inhibition (Oncology)
Purine-azetidine derivatives function primarily as ATP-competitive inhibitors . The purine ring mimics the adenine of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The azetidine moiety, typically attached at C6 or C2, projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase.
Target: Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (e.g., MerTK, JAK family).
Mechanism: The rigid azetidine spacer prevents the "floppiness" associated with acyclic chains, reducing the entropic penalty upon binding.
Key Insight: In CDK2 inhibitors, 6-(azetidin-1-yl)purines have demonstrated sub-micromolar IC50 values. The azetidine ring can be further functionalized (e.g., 3-aminoazetidine) to recruit additional H-bonds with residues like Asp86 or Glu81.
Antiviral Activity (Nucleoside Mimics)
This class includes N9-azetidinyl purines , where the azetidine ring acts as a conformationally restricted mimic of the ribose sugar (azanucleosides).
Mechanism: These compounds often act as chain terminators.[1] Upon phosphorylation by viral kinases (e.g., HSV thymidine kinase), the triphosphate form inhibits the viral DNA polymerase.
Case Study (HSV/CMV): Recent patents (e.g., Assembly Biosciences) describe azetidine-containing compounds with EC50 < 100 nM against HSV-1 and HSV-2.[2] The azetidine ring mimics the sugar pucker required for polymerase recognition but lacks the 3'-OH group necessary for chain elongation.
GPCR Modulation (Adenosine Receptors)
Purines are the endogenous ligands for Adenosine Receptors (ARs). Modifying the C6 position with azetidine creates potent antagonists .
Selectivity: The size of the C6-substituent dictates selectivity between A1, A2A, and A3 subtypes.
Data Trend: While 6-piperidino purines often show broad A1/A2A affinity, contracting the ring to 6-azetidinyl shifts the selectivity profile, often enhancing affinity for the A3 receptor or improving the kinetics of binding (residence time) due to the reduced steric bulk.
Experimental Protocols
Synthesis of 6-(Azetidin-1-yl)-9-alkylpurine
This protocol describes the SNAr displacement of a chloropurine, a standard method for generating these libraries.
Reagents:
6-Chloropurine (1.0 eq)
Azetidine hydrochloride (1.2 eq)
Diisopropylethylamine (DIPEA) (3.0 eq)
n-Butanol or Ethanol (Solvent)
Workflow:
Dissolution: Dissolve 6-chloropurine in n-butanol (0.5 M concentration).
Activation: Add DIPEA to the solution. Stir for 10 minutes at Room Temperature (RT) to activate the amine.
Addition: Add azetidine hydrochloride.
Reflux: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
Checkpoint: The starting material (6-chloropurine) should disappear; the product will be more polar.
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Figure 2: Synthetic workflow for C6-azetidinyl purine generation via nucleophilic aromatic substitution.
Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
Data Analysis: Measure luminescence. Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response curve (4-parameter logistic) to calculate IC50.
Summary of Biological Activity Data
The following table summarizes typical activity ranges found in literature for purine-azetidine derivatives.
Target Class
Specific Target
Azetidine Role
Typical Activity (IC50/EC50)
Reference
Kinase
CDK2 / Cyclin E
C6-Pharmacophore
0.1 – 0.6 µM
[1]
Kinase
MerTK
Scaffold Linker
< 50 nM
[2]
Antiviral
HSV-1 / HSV-2
N9-Sugar Mimic
< 100 nM
[3]
GPCR
Adenosine A3
C6-Antagonist
1 – 10 nM
[4]
Cytotoxicity
A549 (Lung Cancer)
Scaffold
2.2 nM (Analog)
[5]
Future Outlook
The "Purine-Azetidine" scaffold is evolving beyond simple substitution. Emerging trends include:
PROTACs: Using the azetidine nitrogen as a handle to attach E3 ligase linkers for targeted protein degradation.
Fluorescent Probes: Azetidine-substituted purines exhibit higher quantum yields than dimethylamine analogs due to restricted rotation (suppression of TICT states), making them excellent turn-on probes for DNA/RNA binding events [6].
References
Novel purine derivatives as selective CDK2 inhibitors. PubMed. Available at: [Link] (Extrapolated from CDK2 purine SAR data).
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Assembly Biosciences describes new azetidine compounds for HSV infections. BioWorld.[2] Available at: [Link]
Purine Derivatives as Ligands for A3 Adenosine Receptors. PubMed Central. Available at: [Link]
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
Azetidines-Containing Fluorescent Purine Analogs. Chemistry - A European Journal. Available at: [Link]
Technical Guide: Mechanism of Action of the 9-(Azetidin-3-yl)-9H-purin-6-amine Scaffold
The mechanism of action (MoA) of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6) functions primarily as a conformationally restricted nucleoside analogue scaffold . While often utilized as a high-value intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
The mechanism of action (MoA) of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6) functions primarily as a conformationally restricted nucleoside analogue scaffold . While often utilized as a high-value intermediate in Fragment-Based Drug Discovery (FBDD), its pharmacophore is designed to target ATP-binding sites in kinases and S-adenosylmethionine (SAM) pockets in methyltransferases.
This guide details the structural rationale, binding thermodynamics, and experimental validation of this scaffold.
Executive Summary: The Pharmacophore
9-(Azetidin-3-yl)-9H-purin-6-amine represents a privileged scaffold in medicinal chemistry, merging the privileged adenine hinge-binding motif with a strained azetidine ring .
Chemical Identity: A purine base attached at the
position to the position of an azetidine ring.
Role: It acts as a carbocyclic nucleoside mimic . The azetidine ring replaces the ribose sugar found in adenosine/ATP.
Key Advantage: Unlike the flexible ribose ring, the azetidine provides a rigid vector (low entropic penalty upon binding) and eliminates the metabolically labile glycosidic bond, preventing depurination.
Structural Biology & Design Logic
ATP-Competitive Inhibition Mechanism
The core mechanism of action is ATP antagonism . The molecule mimics the adenosine moiety of ATP, allowing it to anchor into the catalytic cleft of enzymes (Kinases, ATPases, Methyltransferases).
The Purine Head (Hinge Binder): The adenine moiety (6-amino-purine) forms a characteristic "bidentate" hydrogen bond network with the hinge region of the kinase backbone.
of Adenine: Accepts a H-bond from the backbone amide NH.
: Donates a H-bond to the backbone carbonyl oxygen.
The Azetidine Tail (Ribose Mimic): The 4-membered azetidine ring occupies the space typically held by the ribose sugar.
Sugar Pucker Mimicry: The azetidine ring is puckered, mimicking the
or conformation of ribose, pre-organizing the inhibitor for binding.
Vector Positioning: The azetidine nitrogen (
) is positioned towards the solvent front or the ribose-phosphate binding pocket , serving as an ideal handle for further chemical derivatization (e.g., acrylamides for covalent inhibition).
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the interaction logic within a typical Kinase ATP-binding pocket.
Figure 1: Interaction map of the Azetidinyl-Purine scaffold within a kinase ATP-binding site. The rigid N9-C3 linkage positions the azetidine to mimic the ribose sugar.
Mechanism of Action: Detailed Pathway
Binding Thermodynamics
The replacement of the ribose with azetidine alters the thermodynamics of binding:
Entropy ($ \Delta S $): The azetidine ring has fewer degrees of freedom compared to a ribose sugar. This reduces the entropic penalty upon binding, as the molecule does not need to be "frozen" into a specific conformation from a highly flexible state.
Enthalpy ($ \Delta H $): The purine-hinge H-bonds provide the enthalpic driver. The hydrophobic bulk of the azetidine ring contributes to Van der Waals interactions within the ribose pocket.
Metabolic Stability (ADME)
A critical mechanistic advantage is the stability of the N-C bond .
Natural Nucleosides: Linked by an
-glycosidic bond, susceptible to hydrolysis by nucleoside phosphorylases.
Azetidinyl-Purine: Linked by a stable
bond (amine-like). This renders the scaffold resistant to enzymatic cleavage, prolonging the half-life () in biological systems.
Experimental Validation Protocols
To validate the mechanism of action of this scaffold or its derivatives, the following self-validating protocols are recommended.
Protocol: ATP-Competitive Kinase Assay (ADP-Glo)
Objective: Determine if the compound competes with ATP.
Preparation: Prepare serial dilutions of 9-(Azetidin-3-yl)-9H-purin-6-amine in DMSO.
Enzyme Mix: Incubate Recombinant Kinase (e.g., JAK2, CDK2) with substrate peptide in reaction buffer.
Competition: Add the compound and vary ATP concentrations (
, ).
Reaction: Incubate for 60 min at Room Temperature.
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Run: Ramp temperature from 25°C to 95°C in a qPCR machine.
Data: Monitor fluorescence (dye binds hydrophobic core exposed upon unfolding).
Result: A positive shift in melting temperature (
) indicates stabilization of the protein-ligand complex, confirming binding.
Synthetic Accessibility & Workflow
The synthesis of this core is non-trivial due to the N9-regioselectivity required on the purine.
Figure 2: Synthetic route to the scaffold. Key step involves the regioselective formation of the imidazole ring to ensure N9 attachment.
Quantitative Data Summary
Parameter
Value / Characteristic
Implication
Molecular Weight
190.21 g/mol
High Ligand Efficiency (LE); ideal for fragment growing.
H-Bond Donors
2 (Exocyclic , Azetidine )
Critical for Hinge binding and solvent interaction.
H-Bond Acceptors
3 (Purine nitrogens)
Vector alignment in the pocket.
LogP (Predicted)
~ -0.7 to 0.5
High water solubility; good cytosolic penetration.
pKa (Azetidine)
~ 9.0 - 10.0
Protonated at physiological pH; mimics positively charged transition states.
References
Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Link
Fragment-Based Drug Discovery: A Practical Approach. Enamine Technical Notes. (2020). Link
Azetidinic Amino Acids: Stereocontrolled Synthesis and Pharmacology. National Institutes of Health (PubMed). (2005). Link
PubChem Compound Summary: 9-(Azetidin-3-yl)-9H-purin-6-amine. National Library of Medicine. (2025). Link
Kinase Inhibitor Scaffolds: The Role of Purine Mimetics. Journal of Medicinal Chemistry. (General Reference for Purine Binding Modes). Link
Exploratory
structure-activity relationship of azetidinyl purines
The Structure-Activity Relationship (SAR) of Azetidinyl Purines Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: 6-(Azetidin-1-yl)purine scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The Structure-Activity Relationship (SAR) of Azetidinyl Purines
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Focus: 6-(Azetidin-1-yl)purine scaffold analysis, synthesis, and dual-application (fluorescent probes & kinase inhibitors).
Executive Summary: The Constrained Pharmacophore
The fusion of the azetidine ring—a strained, four-membered nitrogen heterocycle—onto the C6 position of the purine scaffold creates a unique chemotype with distinct electronic and steric properties. Unlike their acyclic (dimethylamine) or larger cyclic (pyrrolidine, piperidine) counterparts, azetidinyl purines occupy a "Goldilocks" zone of physicochemical space. They exhibit reduced lipophilicity compared to piperidines, enhanced metabolic stability, and a specific electronic profile that has unlocked two divergent applications: highly emissive fluorescent nucleoside analogues and compact kinase inhibitors .
This guide dissects the SAR of this scaffold, providing the rationale for its deployment in lead optimization and probe design.
Chemical Synthesis: The SnAr Pathway
The primary route to 6-azetidinyl purines is the Nucleophilic Aromatic Substitution (
) of 6-halopurines. The reaction is robust but requires specific attention to base stoichiometry to prevent N9-alkylation side reactions if the imidazole ring is unsubstituted.
Protocol: Synthesis of 6-(Azetidin-1-yl)-9-methyl-9H-purine
This protocol is validated for generating the core scaffold used in both fluorescence and kinase studies.
Reagents:
6-Chloropurine or 6-Fluoropurine derivative (1.0 equiv)
Azetidine Hydrochloride (1.2 – 1.5 equiv)
-Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent: Ethanol (EtOH) or DMF
Step-by-Step Workflow:
Preparation: Dissolve the 6-chloropurine substrate in absolute EtOH (0.1 M concentration).
Activation: Add DIPEA to the solution. Stir for 5 minutes at Room Temperature (RT) to deprotonate the azetidine salt.
Addition: Add Azetidine Hydrochloride in a single portion.
Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Note: 6-Fluoropurines react faster and may proceed at RT.
Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with Brine (2x).
Purification: Flash column chromatography (SiO2, Gradient: 0→10% MeOH in DCM).
Visualizing the Synthesis Logic:
Caption:
mechanism for the installation of the azetidine ring at the purine C6 position.
Structure-Activity Relationship (SAR)[1]
The SAR of azetidinyl purines is bifurcated into Electronic Tuning (for fluorescence) and Steric/Binding Optimization (for biological activity).
A. Electronic SAR: The Fluorescence Switch
Recent work (e.g., by the Tor lab) has established that 6-azetidinyl purines are superior fluorophores compared to their
-dimethyl counterparts.
Mechanism: The 4-membered ring imposes conformational constraints. Unlike the freely rotating dimethylamine, the azetidine lone pair is geometrically forced into specific alignment (or misalignment) with the purine
Unsubstituted: High QY (typically > 0.60 in water).[1]
3,3-Difluoro: Electron-withdrawing groups (EWG) pull density from the nitrogen, modulating the Internal Charge Transfer (ICT) state. This often blue-shifts emission but can lower QY in aqueous solvents due to increased sensitivity to solvent polarity.
3-Methoxy: Modest effect on wavelength; maintains high solubility.
Table 1: Comparative Fluorescence Data (Purine Ribonucleoside Analogs)
Data synthesized from Tor et al. (Ref 1, 3)
C6-Substituent
Solvent
(nm)
(nm)
Quantum Yield ()
Notes
Dimethylamine
Water
275
350
< 0.01
Virtually non-fluorescent (dark).
Azetidine
Water
282
365
0.64
Highly emissive; "Turn-on" probe.
3,3-F2-Azetidine
Water
278
360
0.15
Lower QY in water; sensitive to environment.
Azetidine
Dioxane
285
360
0.77
Robust emission in non-polar media.
B. Medicinal Chemistry SAR: Kinase & Bioactivity
In drug discovery, the azetidine ring serves as a bioisostere for pyrrolidine or piperidine.
C6 Position (The Azetidine):
Space Filling: The azetidine is smaller (
65 ų) than pyrrolidine ( 80 ų). This allows the scaffold to fit into restricted ATP-binding pockets (e.g., CDK2, CDK9) where larger rings clash with the "gatekeeper" residue.
Metabolic Stability: Azetidines are generally less lipophilic (lower LogP) and less prone to oxidative metabolism than larger saturated rings, improving DMPK profiles.
C2 Position (Specificity):
Substitution with aryl-sulfonamides or biaryl ureas at C2 directs selectivity toward specific kinases (e.g., CDKs vs. Auroras).
Constraint: Bulky groups at C2 can clash if the C6-azetidine is also substituted at the 2-position (steric crowding).
N9 Position (Solubility/Targeting):
Ribose: Essential for adenosine receptor targeting or RNA incorporation.
Isopropyl/Alkyl: Common for kinase inhibitors (mimics the ribose hydrophobic contact).
Visualizing the SAR Logic:
Caption: Functional map of the Azetidinyl Purine scaffold, highlighting the dual utility in probes and therapeutics.
Case Study: Antimalarial & Kinase Activity
While the fluorescence properties are unique, the scaffold has potent biological activity.
Antimalarial (PfCDPK1/PfDHODH):
Azetidine-containing purines (and related bicyclic azetidines) have shown activity against Plasmodium falciparum. The azetidine ring provides a rigid vector to project hydrophobic groups into the enzyme's specific pockets without the entropic penalty of a flexible chain (Ref 2, 5).
CDK Inhibition:
Analogs of Roscovitine (a C6-benzylamino purine) where the C6 amine is replaced by azetidine often retain ATP-competitive binding. The N7 of the purine acts as the hydrogen bond acceptor for the kinase hinge region. The azetidine ring fills the hydrophobic pocket usually occupied by the isopropyl/benzyl group of standard inhibitors.
References
Hadidi, K., & Tor, Y. (2022).[1] Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal. Link
Kato, N., et al. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors. Nature. Link
Riedl, J., et al. (2012). Fluorescent Nucleoside Analogues: Synthesis, Properties, and Applications. Current Protocols in Nucleic Acid Chemistry. Link
Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
Comer, E., et al. (2018). Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase by Azetidine-2-carbonitriles. ACS Medicinal Chemistry Letters. Link
In Silico Modeling of 9-(Azetidin-3-yl)-9H-purin-6-amine Binding
This guide outlines a rigorous in silico framework for modeling 9-(Azetidin-3-yl)-9H-purin-6-amine , a rigidified adenine analog. Given the structural properties of this scaffold (an ATP-mimetic purine fused to a constra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous in silico framework for modeling 9-(Azetidin-3-yl)-9H-purin-6-amine , a rigidified adenine analog. Given the structural properties of this scaffold (an ATP-mimetic purine fused to a constrained azetidine ring), this guide focuses on its application as an ATP-competitive Kinase Inhibitor (e.g., targeting JAK, CDK, or Adenosine Kinase).
Content Type: Technical Whitepaper & Protocol Guide
Focus: Structure-Based Drug Design (SBDD), Molecular Dynamics, and Binding Thermodynamics.
Executive Summary & Chemical Context
9-(Azetidin-3-yl)-9H-purin-6-amine is a bifunctional scaffold combining the privileged adenine core (a universal ATP-mimetic) with a 3-azetidinyl group. Unlike flexible linkers (ethyl/propyl chains) or larger saturated rings (piperidine), the azetidine ring offers a unique rigidification strategy with specific vector geometry, reducing the entropic penalty upon binding while improving metabolic stability and solubility.
Key Modeling Challenges:
Protonation State: The azetidine secondary amine (
) is predominantly protonated () at physiological pH, necessitating accurate charge parameterization.
Ring Dynamics: The azetidine ring exhibits a low-barrier "pucker" (butterfly motion) that must be adequately sampled in MD simulations.
Hinge Interaction: The purine moiety requires precise tautomeric definition to maintain the donor-acceptor motif essential for kinase hinge binding.
Computational Workflow Architecture
The following diagram illustrates the integrated workflow, moving from static structural preparation to dynamic free energy estimation.
Figure 1: End-to-end computational workflow for characterizing purine-azetidine binding.
Phase 1: System Preparation & Parameterization
Accurate binding energy prediction relies on the correct electronic state of the ligand.
Ligand Quantum Mechanics (QM) Preparation
The azetidine ring is highly strained. Standard force field libraries (e.g., GAFF) often underestimate the ring pucker energy barrier.
Protocol:
Generate 3D conformers using RDKit or OpenBabel.
Perform geometry optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA.
Calculate electrostatic potential (ESP) charges and fit them to RESP (Restrained Electrostatic Potential) charges.
Critical Check: Verify the azetidine nitrogen is protonated (
charge) if modeling at pH 7.4. The purine N1 should be unprotonated (acceptor), and N6 (amine) should be a donor.
Protein Target Selection
For this guide, we utilize Janus Kinase 1 (JAK1) as the representative target due to the high affinity of purine scaffolds for its ATP-binding pocket.
PDB ID: 3EYG (JAK1 with a purine-based inhibitor).
Preparation:
Strip crystallographic waters (retain only bridging waters in the catalytic loop if conserved).
Model missing loops using Modeller or Prime.
Assign protonation states (PropKa) at pH 7.4. Note: Ensure the "Gatekeeper" residue (Met90 in JAK1) is sterically accounted for.
Phase 2: Molecular Docking (Ensemble)
Standard rigid-receptor docking may fail if the azetidine tail clashes with the solvent-exposed regions (sugar pocket).
Grid Generation
Center: Defined by the centroid of the co-crystallized ligand in PDB 3EYG.
Constraints: Apply a hydrogen bond constraint to the hinge region (residue Glu966/Leu959 backbone) to enforce the adenine-mimetic binding mode.
Docking Protocol (AutoDock Vina / Glide)
Ligand Flexibility: Allow rotation of the bond connecting Purine-N9 and Azetidine-C3.
Ring Sampling: While the azetidine ring is rigid, allow the "pucker" conformers generated in Phase 1 to be sampled.
Scoring: Use a scoring function that penalizes desolvation of the cationic azetidine nitrogen if it is buried in a hydrophobic pocket.
Table 1: Expected Interaction Profile (JAK1 Case Study)
Moiety
Residue Interaction
Interaction Type
Importance
Purine N1
Leu959 (Backbone NH)
H-Bond Acceptor
Critical (Hinge)
Purine N6
Glu966 (Backbone CO)
H-Bond Donor
Critical (Hinge)
Azetidine N
Solvent / Asp Residues
Ionic / H-Bond
Solubility & Affinity
Purine C2
Val889 / Ala906
Hydrophobic (VdW)
Selectivity
Phase 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the strained azetidine ring and the persistence of hinge hydrogen bonds.
Simulation Setup
Engine: GROMACS 2024 or AMBER22.
Force Field:
Protein: ff14SB (AMBER) or CHARMM36m .
Ligand: GAFF2 (General AMBER Force Field) with RESP charges.
Solvation: TIP3P water box, cubic, 10Å buffer.
Neutralization: Add Cl- ions to neutralize the system (Ligand is +1, Protein charge varies).
Production Protocol
Minimization: 5000 steps steepest descent.
Equilibration:
NVT (100 ps) at 300K (V-rescale thermostat).
NPT (100 ps) at 1 bar (Parrinello-Rahman barostat).
Restraints: Apply position restraints (
) on ligand heavy atoms during equilibration.
Production Run: 100 ns, 2 fs timestep, no restraints.
Analysis Metrics
RMSD: Monitor Ligand RMSD relative to the protein backbone. A stable binder should have Ligand RMSD < 2.0 Å.
H-Bond Occupancy: Calculate the percentage of time the Purine N1—Leu959 bond exists. (>80% indicates a strong binder).
Azetidine Pucker: Plot the dihedral angle of the azetidine ring over time to observe ring inversions.
Phase 4: Binding Free Energy (MM/GBSA)
To rank the affinity of this molecule against other analogs, use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area).
Extract 100 snapshots from the last 20 ns of the MD trajectory.
Strip water molecules and ions.
Calculate
using the MMPBSA.py (AMBER) or gmx_MMPBSA tool.
Note: Entropy (
) is often omitted for relative ranking, but for absolute binding, Normal Mode Analysis (NMA) can be run on a subset of frames.
Visualization of Signaling & Interaction
The following diagram details the specific atomic interactions within the ATP-binding pocket.
Figure 2: Interaction map of 9-(Azetidin-3-yl)-9H-purin-6-amine within a generic kinase ATP pocket.
References
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry.
Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.
Cui, Y., et al. (2024).[1] Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis...[1]. Journal of Medicinal Chemistry.[1][2] (Demonstrates Azetidine scaffold utility).
Technical Application Note: Scalable Synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine
Part 1: Introduction & Retrosynthetic Strategy Executive Summary The synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine represents a critical challenge in nucleoside analogue chemistry. This scaffold structurally mimics ade...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Retrosynthetic Strategy
Executive Summary
The synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine represents a critical challenge in nucleoside analogue chemistry. This scaffold structurally mimics adenosine but utilizes a strained four-membered azetidine ring in place of the ribose sugar. Such "acyclic" or "carbocyclic" nucleosides are high-value pharmacophores in kinase inhibition (e.g., JAK inhibitors like Baricitinib) and antiviral research.
The primary synthetic hurdle is regioselectivity . The purine ring is an ambident nucleophile, prone to alkylation at both the N9 (desired) and N7 positions. Direct alkylation of adenine often yields difficult-to-separate mixtures (approx. 60:40 to 80:20 ratios).
To ensure high purity and scalability, this protocol utilizes a Mitsunobu-based strategy starting from 6-chloropurine . This route offers superior solubility profiles and regiocontrol compared to direct adenine alkylation, followed by a high-yielding amination step.
Retrosynthetic Analysis
The disconnection strategy focuses on the C-N bond between the purine N9 and the azetidine C3 positions.
Key Transformation: Mitsunobu Coupling (Stereoinversion if chiral, though azetidine-3-ol is achiral).
Figure 1: Retrosynthetic logic flow prioritizing the 6-chloropurine route for optimal regiocontrol.
Part 2: Detailed Experimental Protocols
Route Overview
We recommend the 6-Chloropurine Route for research and scale-up applications due to its robustness.
Step 1: Mitsunobu coupling of 6-chloropurine with tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: SNAr displacement of chloride with ammonia (Amination).
Step 3: Acidic deprotection of the Boc group.
Phase 1: Mitsunobu Coupling
This step installs the azetidine ring at the N9 position.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-chloropurine (1.0 equiv) and PPh3 (1.5 equiv) in anhydrous THF (0.1 M concentration relative to purine).
Addition of Alcohol: Add N-Boc-3-hydroxyazetidine (1.2 equiv) to the stirring solution.
Cooling: Cool the mixture to 0°C using an ice bath.
Coupling: Add DIAD (1.5 equiv) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Workup: Concentrate the solvent under reduced pressure.
Purification: Purify the residue via flash column chromatography (SiO2).
Eluent: Gradient of 20% → 60% EtOAc in Hexanes.
Target Isomer: The N9 isomer typically elutes after the N7 isomer (check UV profiles; N9 has a distinct ratio compared to N7).
Yield Target: 60–75%.
Data Validation (Intermediate 1):
Mass Spec (ESI): Calculated [M+H]+ for C13H16ClN5O2: ~310.1.
Regiochemistry Check: HMBC NMR correlation between Purine-H8 and Azetidine-C3 confirms N9 attachment.
Phase 2: Amination (Conversion to Adenine Core)
This step converts the 6-chloro functionality into the required 6-amino (adenine) group.
Reagents Required:
Intermediate 1 (from Phase 1)
Methanolic Ammonia (7N NH3 in MeOH) or Aqueous Ammonium Hydroxide (28%)
Protocol:
Setup: Place Intermediate 1 (1.0 equiv) in a pressure-rated sealed tube or stainless steel autoclave.
Solvent: Add 7N NH3 in MeOH (20–30 equiv).
Reaction: Seal the vessel and heat to 80–90°C for 12–24 hours.
Note: 6-Chloropurine derivatives are less reactive than 6-fluoropurines; heat is essential.
Monitoring: LC-MS should show complete conversion of the Chloro-adduct (m/z ~310) to the Amino-adduct (m/z ~291).
Workup: Cool to RT. Carefully vent the vessel. Concentrate the mixture to dryness.
Purification: The crude material is often pure enough for the next step. If necessary, triturate with cold diethyl ether or purify via short silica plug (5% MeOH in DCM).
Phase 3: Boc-Deprotection & Isolation
The final step removes the protecting group to yield the free secondary amine.
Reagents Required:
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Dichloromethane (DCM)
Protocol:
Dissolution: Dissolve the N6-amino intermediate (1.0 equiv) in DCM (0.2 M).
Acidification: Add TFA (10–20 equiv) dropwise at 0°C.
Reaction: Stir at RT for 2–4 hours.
Workup (Salt Form): Concentrate to dryness. The product will be the TFA salt.
Free Base Generation (Optional but Recommended):
Redissolve the residue in MeOH.
Add basic Amberlyst A-21 resin (or equivalent weak base resin) until pH is neutral (~7-8).
Application Note: Protocols for In Vitro Kinase Profiling of 9-(Azetidin-3-yl)-9H-purin-6-amine
Abstract 9-(Azetidin-3-yl)-9H-purin-6-amine is a synthetic molecule featuring a purine core, characteristic of adenosine analogs, and a strained azetidine ring.[1][2] This structural motif positions it as a compelling ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
9-(Azetidin-3-yl)-9H-purin-6-amine is a synthetic molecule featuring a purine core, characteristic of adenosine analogs, and a strained azetidine ring.[1][2] This structural motif positions it as a compelling candidate for kinase inhibition, as many kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP).[3] The development of effective kinase inhibitors is a cornerstone of modern drug discovery, targeting diseases ranging from cancer to inflammatory disorders.[4][5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to establish robust and reliable in vitro kinase assays for characterizing the inhibitory activity of 9-(Azetidin-3-yl)-9H-purin-6-amine. We detail two powerful, non-radioactive, homogeneous assay methodologies—a luminescence-based ADP detection assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay—and provide the foundational principles for assay optimization, data analysis, and hit validation.
Introduction to Kinase Inhibition and Assay Principles
Protein and lipid kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[6] This modification acts as a molecular switch, regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous human diseases, making them a primary target class for therapeutic intervention.[7]
The goal of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase and measure the extent to which a compound, such as 9-(Azetidin-3-yl)-9H-purin-6-amine, can inhibit this activity. The fundamental reaction is:
Modern assay platforms have largely moved away from traditional radiometric methods to improve safety and throughput.[8] The most prevalent technologies rely on detecting either the consumption of ATP or the generation of one of the products, ADP or the phosphorylated substrate.[5][6]
Luminescence-Based Assays: These assays typically measure changes in ATP or ADP levels. For instance, the Kinase-Glo® platform quantifies remaining ATP using a luciferase reaction; a potent inhibitor results in less ATP consumption and a higher luminescent signal.[9][10] Conversely, the ADP-Glo™ platform measures the amount of ADP produced, where a higher signal corresponds to higher kinase activity.[11][12]
Fluorescence-Based Assays: These methods offer high sensitivity and are amenable to high-throughput screening (HTS).[6]
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses TR-FRET between a donor fluorophore (often on a phospho-specific antibody) and an acceptor fluorophore (on the kinase substrate). Phosphorylation brings the two into proximity, generating a FRET signal.[13][14][15]
Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a small fluorescently labeled tracer. In a kinase context, an FP-based assay can monitor the binding of a tracer to an ADP-detecting antibody; ADP produced by the kinase displaces the tracer, causing it to tumble faster and decreasing the polarization signal.[16][17]
Caption: Comparison of common in vitro kinase assay principles.
Critical Pre-Assay Optimization
The trustworthiness of inhibitor data hinges on careful assay optimization. Running assays under arbitrary conditions can generate misleading IC₅₀ values, especially for ATP-competitive inhibitors.[8]
Core Optimization Parameters:
Parameter
Rationale & Objective
Recommended Approach
Enzyme Titration
To identify an enzyme concentration that yields a robust signal well above background but operates within the initial linear reaction velocity. This ensures that substrate and ATP are not significantly depleted during the assay.
Perform a serial dilution of the kinase while keeping ATP and substrate concentrations constant. Plot the signal versus enzyme concentration and select a concentration from the lower end of the linear range (e.g., EC₈₀).
ATP Concentration
For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration used.[18] Assaying at the physiological (millimolar) concentration of ATP can be challenging, so a standard practice is to determine the enzyme's affinity for ATP (Kₘ, ATP).
Perform an ATP titration at the selected enzyme concentration. Plot reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. For subsequent inhibitor screening, use an ATP concentration equal to the determined Kₘ.[8]
Reaction Time
To ensure the reaction is measured during the initial linear phase where the rate is constant. This is typically when less than 10-20% of the substrate has been consumed.
At the optimized enzyme and ATP concentrations, measure the signal at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes). Plot the signal versus time and select an endpoint that falls within the linear portion of the curve.
DMSO Tolerance
Test compounds are almost always dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can denature enzymes and interfere with assay signals.[19]
Run the standard kinase reaction in the presence of varying concentrations of DMSO (e.g., 0% to 5%). Determine the highest concentration that does not significantly impact enzyme activity. Ensure the final DMSO concentration in all screening wells is constant and below this tolerance limit.
This protocol measures kinase activity by quantifying the amount of ADP produced. It is a universal assay applicable to virtually any kinase.[12][20] The process involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the ADP to ATP and measuring the newly synthesized ATP in a luciferase-based reaction.[11]
3.1. Materials and Reagents
Kinase: Purified, active enzyme of interest.
Substrate: Appropriate peptide or protein substrate for the selected kinase.
Compound: 9-(Azetidin-3-yl)-9H-purin-6-amine, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
ATP: High-purity ATP.
Kinase Buffer: Buffer composition is kinase-dependent but typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20.[21]
ADP-Glo™ Kinase Assay Kit (Promega or equivalent): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
Plates: Solid white, low-volume 384-well assay plates (suitable for luminescence).
Instrumentation: A plate reader capable of measuring glow luminescence.
3.2. Experimental Procedure
Compound Plating:
Prepare a serial dilution series of 9-(Azetidin-3-yl)-9H-purin-6-amine in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
Transfer a small volume (e.g., 100 nL) of the diluted compound, DMSO (for 0% inhibition control), and a known inhibitor (for 100% inhibition control) into the appropriate wells of the 384-well plate.
Kinase Reaction:
Prepare a 2X Kinase/Substrate master mix in kinase buffer.
Prepare a 2X ATP master mix in kinase buffer.
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate the reaction by adding 2.5 µL of the 2X ATP mix to all wells. The final reaction volume is 5 µL.
Mix the plate gently and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
Plot % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Detailed Assay Protocol: TR-FRET (HTRF® KinEASE)
This protocol measures the phosphorylation of a biotinylated peptide substrate.[22] The detection involves a europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotin tag on the substrate.[13][23]
4.1. Materials and Reagents
Kinase and Substrate: Purified kinase and a corresponding biotinylated peptide substrate.
Compound: 9-(Azetidin-3-yl)-9H-purin-6-amine in DMSO.
ATP: High-purity ATP.
Kinase Buffer: As described previously.
HTRF® KinEASE STK or TK Kit (Revvity or equivalent): Contains substrate, Eu³⁺-cryptate labeled antibody, and Streptavidin-XL665 (SA-XL665).
Detection Buffer: Buffer containing EDTA to stop the kinase reaction.[15]
Plates: Low-volume, white or black 384-well plates (suitable for HTRF).
Instrumentation: An HTRF®-certified plate reader capable of time-resolved fluorescence detection (reading emission at 665 nm and 620 nm).
4.2. Experimental Procedure
Compound Plating: Follow the same procedure as in section 3.2.1.
Kinase Reaction:
Prepare a 4X Kinase master mix in kinase buffer.
Prepare a 4X Substrate/ATP master mix in kinase buffer.
Add 2.5 µL of the 4X Kinase mix to each well containing the compound.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 2.5 µL of the 4X Substrate/ATP mix. The final reaction volume is 10 µL.
Mix gently and incubate for the optimized reaction time at room temperature.
Detection:
Prepare the detection mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in the EDTA-containing detection buffer as per the manufacturer's instructions.
Add 10 µL of the detection mix to each well to stop the reaction.
Incubate for 60 minutes at room temperature, protected from light.
Read the plate on an HTRF® reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
4.3. Data Analysis
Calculate HTRF Ratio:
HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
Generate IC₅₀ Curve: Follow the same procedure as in section 3.3.2.
Workflow and Hit Validation
A positive result, or "hit," from a primary screen requires further validation to confirm its activity and rule out artifacts. The overall workflow should be systematic to ensure confidence in the results.
Caption: A comprehensive workflow for kinase inhibitor screening and validation.
An orthogonal assay is critical for hit validation. It uses a different detection technology to measure the same biological event.[18] For example, if the primary screen used the HTRF® format (detecting phosphorylated product), a strong confirmation would come from re-testing the compound in the ADP-Glo™ assay (detecting ADP). This minimizes the chance that the compound is an artifact of the assay technology (e.g., light interference, quenching) rather than a true inhibitor.
Conclusion
The successful in vitro characterization of 9-(Azetidin-3-yl)-9H-purin-6-amine requires a methodologically sound and rigorously optimized approach. By leveraging robust, non-radioactive assay platforms such as luminescence-based ADP detection or TR-FRET, researchers can generate high-quality, reproducible data. The protocols and workflows detailed in this guide provide a comprehensive framework for determining the inhibitory potency (IC₅₀) of this compound, confirming its activity through orthogonal methods, and laying the groundwork for more advanced mechanism-of-action studies. Adherence to these principles of scientific integrity and experimental diligence is paramount for advancing promising compounds through the drug discovery pipeline.
References
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... Retrieved from ResearchGate. [Link]
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]
Molecular Devices. (2026). Fluorescence Polarization (FP). Retrieved from [Link]
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
Weichilab. (n.d.). HTRF KINEASE STK S3 KIT. Retrieved from [Link]
Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Cisbio. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
Brecht, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
Logie, E., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]
NOVOCIB. (2013). Adenosine Kinase Assay Kit. Retrieved from [Link]
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Kowaluk, E. A., et al. (2000). Adenosine Kinase Inhibitors as a Novel Approach to Anticonvulsant Therapy. Journal of Pharmacology and Experimental Therapeutics. [Link]
BellBrook Labs. (n.d.). Adenosine Kinase Assay. Retrieved from [Link]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]
Han, Y., et al. (2021). Expression and purification of fused kinase from insect cells for in vitro kinase assay. PMC. [Link]
Klener, P., et al. (2017). Inhibitor repurposing reveals ALK, LTK, FGFR, RET and TRK kinases as the targets of AZD1480. ScienceOpen. [Link]
Wallace, M. J., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]
Cox, J. A. G., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]
Sawa-Makarska, J., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
BindingDB. (n.d.). Search results for a similar compound structure. Retrieved from [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
Scott, M. D., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. NCBI. [Link]
Kumar, A. & Agarwal, R. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved from a university course material repository. [Link]
Kumar, V., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Stefanska, K., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]
Gicquel, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Application Note: Cellular Evaluation of 9-(Azetidin-3-yl)-9H-purin-6-amine
This Application Note provides a comprehensive technical guide for the utilization of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6 / 2202253-47-0 for derivatives) in cell-based assays. This compound, a purine nu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the utilization of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6 / 2202253-47-0 for derivatives) in cell-based assays. This compound, a purine nucleoside analogue featuring a conformationally restricted azetidine ring, serves as a critical privileged scaffold in the discovery of kinase inhibitors (specifically Janus Kinases - JAKs) and nucleoside antimetabolites.
Introduction & Mechanism of Action
9-(Azetidin-3-yl)-9H-purin-6-amine is a synthetic adenine derivative where the ribose sugar is replaced by an azetidine ring. This structural modification confers unique properties:
Kinase Inhibition Scaffold: The adenine moiety mimics the ATP purine core, binding to the hinge region of kinases. The azetidine ring provides a rigid vector for substituents (e.g., sulfonyl groups, nitriles) to explore the solvent-exposed or hydrophobic pockets of the enzyme, similar to the mechanism of Baricitinib (a JAK1/2 inhibitor).
Nucleoside Mimicry: As a carbocyclic nucleoside analogue, it can act as an antimetabolite, potentially inhibiting DNA/RNA synthesis or interfering with nucleoside transporters and adenosine receptors.
Primary Applications:
Fragment-Based Drug Discovery (FBDD): Used as a core fragment to screen for ATP-competitive binding.
Structure-Activity Relationship (SAR) Studies: Serves as a template to synthesize selective JAK/STAT pathway inhibitors.
Negative Control/Comparator: Used to assess the contribution of peripheral functional groups (like the ethylsulfonyl moiety in Baricitinib) to potency and selectivity.
Compound Handling & Reconstitution
Proper handling is critical for assay reproducibility.
Molecular Weight: ~190.20 g/mol (Free base).
Solubility: Poorly soluble in water; soluble in DMSO (Dimethyl Sulfoxide).
Storage: -20°C in a desiccator; protect from light.
Reconstitution Protocol:
Stock Solution (10 mM): Weigh 1.9 mg of powder and dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 1 minute until clear.
Aliquot: Dispense into 20-50 µL aliquots to avoid freeze-thaw cycles.
Working Solution: Dilute the stock 1:1000 in cell culture media (final DMSO < 0.1%) immediately before use.
Expert Tip: The azetidine nitrogen is basic. If using the hydrochloride salt, ensure the pH of the final culture medium is buffered (HEPES/Bicarbonate) to prevent acidification at high concentrations.
Serum Starvation: Replace media with serum-free media 4–6 hours prior to treatment to reduce basal phosphorylation.
Compound Treatment:
Prepare a serial dilution of 9-(Azetidin-3-yl)-9H-purin-6-amine (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free media.
Add compound to cells and incubate for 1 hour at 37°C.
Control: DMSO only (Vehicle).
Stimulation:
Add IL-6 (final concentration 10 ng/mL) directly to the wells containing the compound.
Incubate for 15 minutes exactly. (Phosphorylation is rapid and transient).
Lysis & Harvest:
Place plate on ice immediately. Aspirate media.
Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).
Add 100 µL ice-cold Lysis Buffer. Scrape and collect lysate.
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Western Blot Analysis:
Resolve proteins on 10% SDS-PAGE.
Transfer to PVDF membrane.
Primary Antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3 (loading control).
Detection: Chemiluminescence.
Data Analysis:
Quantify bands using densitometry (e.g., ImageJ). Calculate the ratio of pSTAT3/Total STAT3. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Cellular Thermal Shift Assay (CETSA)
This assay confirms if the compound enters the cell and physically binds to the target protein (e.g., JAK1, CDK2) by stabilizing it against thermal denaturation.
Heat each tube to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes in a PCR thermocycler.
Cool immediately at room temperature for 3 minutes.
Lysis: Add NP-40 lysis buffer, freeze-thaw 3 times (liquid nitrogen/37°C) to lyse cells.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
Detection: Run supernatant on Western Blot. Probe for the target kinase.[1][2]
Result: A shift in the melting curve (stabilization at higher temps) compared to DMSO control indicates direct binding.
Visualization: Experimental Workflows & Pathways
Figure 1: JAK-STAT Signaling Inhibition Workflow
This diagram illustrates the logical flow of the kinase inhibition assay, highlighting the point of intervention by the azetidinyl-purine scaffold.
Caption: Mechanism of ATP-competitive inhibition by the scaffold within the JAK-STAT signaling pathway.
Figure 2: Cellular Assay Workflow
Caption: Step-by-step protocol for evaluating kinase inhibition efficacy in cell culture.
Troubleshooting & Expert Tips
Issue
Possible Cause
Solution
Precipitation in Media
High concentration (>100 µM) or rapid addition.
Dilute compound in media slowly while vortexing. Do not exceed 0.5% DMSO final concentration.
No Inhibition Observed
Poor cell permeability or low potency of the scaffold.
Perform a CETSA to verify entry. If permeable but inactive, the scaffold requires functionalization (SAR) to increase affinity.
High Cytotoxicity
Off-target effects or adenosine receptor activation.
Run a counter-screen using an MTT assay. If toxic at <10 µM, the scaffold may be interfering with essential nucleoside metabolism.
Variable pSTAT Signal
Inconsistent starvation or stimulation time.
Strictly control starvation time (4h) and stimulation time (15 min). Use a master mix for cytokine addition.
References
Vertex Pharmaceuticals Inc. (2019). Process for the preparation of Baricitinib and intermediates thereof. Patent WO2016125080A2. Link
Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: Preclinical characterization of INCB028050. Journal of Immunology, 184(9), 5298-5307. Link
Jafari, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
ChemShuttle. (2023). Product Data Sheet: 9-(azetidin-3-yl)-9H-purin-6-amine. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses azetidine as a conformationally restricted scaffold). Link
Application Note & Protocol: Preparation and Handling of 9-(Azetidin-3-yl)-9H-purin-6-amine Stock Solutions
Abstract This document provides a detailed protocol for the preparation, handling, and storage of high-concentration stock solutions of 9-(Azetidin-3-yl)-9H-purin-6-amine. As a novel purine analog, the integrity of this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of high-concentration stock solutions of 9-(Azetidin-3-yl)-9H-purin-6-amine. As a novel purine analog, the integrity of this compound in solution is paramount for achieving reproducible and reliable results in biological and pharmacological assays. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, and stability considerations to ensure the compound's optimal performance in downstream applications.
Introduction: The Criticality of Stock Solution Integrity
9-(Azetidin-3-yl)-9H-purin-6-amine is a heterocyclic compound featuring a purine core, analogous to adenine, and a conformationally rigid azetidine moiety.[1] The azetidine ring system is increasingly utilized in drug design to limit molecular flexibility, which can lead to higher binding affinity and improved selectivity for biological targets.[1]
The accuracy of any in vitro or in vivo experiment hinges on the precise concentration and stability of the test compound. Improperly prepared stock solutions can lead to significant experimental artifacts, including inaccurate dose-response curves, loss of compound potency, and poor reproducibility. This protocol establishes a self-validating system for preparing 9-(Azetidin-3-yl)-9H-purin-6-amine stock solutions, emphasizing the scientific rationale behind each step to maximize compound stability and ensure data integrity.
A thorough understanding of the compound's properties is the foundation of a robust protocol.[2] The data below has been compiled from theoretical calculations and analysis of its constituent chemical moieties.
Property
Value / Description
Source / Rationale
Compound Name
9-(Azetidin-3-yl)-9H-purin-6-amine
IUPAC Nomenclature
Molecular Formula
C₈H₁₀N₆
Derived from Structure
Molecular Weight
190.21 g/mol
Calculated
Appearance
White to off-white solid
Assumed based on similar purine analogs
Primary Solvent
Anhydrous Dimethyl Sulfoxide (DMSO)
Based on general solubility of organic small molecules[3]
Prior to handling, a comprehensive, substance-specific Safety Data Sheet (SDS) must be consulted. The azetidine component of the molecule warrants specific attention, as azetidine itself is classified as a flammable and corrosive substance that can cause severe skin and eye damage.[5][6][7]
Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety glasses with side shields.
Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste, following institutional guidelines. Do not allow the material to enter drains.[8]
Waste Disposal: All waste, including empty vials and contaminated pipette tips, must be disposed of according to local, regional, and national hazardous waste regulations.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and cell-based assays.
Calibrated micropipettes and sterile, low-retention filtered tips
Amber glass vials or polypropylene microcentrifuge tubes for stock solution
Sterile, single-use polypropylene microcentrifuge tubes for aliquots
Vortex mixer
Benchtop microcentrifuge
Step 1: Pre-Preparation and Calculations
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening.
Scientist's Note: This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise the compound's stability and weighing accuracy.
Centrifugation: Briefly centrifuge the vial (e.g., 200-500 RPM for 1 minute) to collect all the powder at the bottom.[4][9]
Calculation of Required Mass: Use the following formula to determine the mass of the compound needed.
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example for preparing 2 mL of a 10 mM stock solution:
Mass (mg) = 10 mM × 2 mL × 190.21 g/mol × (1 L / 1000 mL) × (1 mole / 1000 mmoles)
Mass (mg) = 10 × 2 × 0.19021 = 3.80 mg
Step 2: Solubilization Procedure
Weighing: In a chemical fume hood, place a clean weighing boat on the tared analytical balance. Carefully weigh out the calculated mass (e.g., 3.80 mg) of 9-(Azetidin-3-yl)-9H-purin-6-amine.
Alternative for Pre-weighed Vials: If the manufacturer provides the compound in a pre-weighed format (e.g., 1 mg, 5 mg), skip the weighing step and calculate the required solvent volume to add directly to the vial to achieve the desired concentration.
Transfer: Carefully transfer the weighed powder into a sterile, appropriately sized amber vial or microcentrifuge tube.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the compound.
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.
Scientist's Note: Most organic compounds readily dissolve in DMSO. If dissolution is slow, brief sonication in a water bath (not exceeding 10-15 minutes) or gentle warming (not exceeding 40-50°C) can be employed.[4] Avoid excessive heating, as it may degrade the compound.
Quality Control: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulates. The solution should be clear and homogenous.
Step 3: Aliquoting and Storage
Aliquoting: To preserve the integrity of the stock, immediately dispense the solution into single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed polypropylene tubes.
Rationale: Aliquoting is the most effective strategy to avoid repeated freeze-thaw cycles, which can significantly degrade the compound over time and introduce moisture contamination.[4][9]
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Storage: Store the aliquots under the appropriate conditions as summarized in the table below.
Precipitation is a common failure point when diluting DMSO stocks into aqueous buffers or cell culture media. The low solubility of organic compounds in water is the primary cause.
Two-Step Dilution: Never perform large serial dilutions of the DMSO stock directly into an aqueous medium. First, perform any necessary intermediate dilutions in pure DMSO. Then, add this final, more diluted DMSO stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation.
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is non-toxic to the cells or system being studied. For most cell-based assays, this is typically <0.5% , with <0.1% being ideal.[4][9] Always include a vehicle control (medium + same final % of DMSO) in your experiments.
Workflow Visualization
The following diagram outlines the standardized workflow for preparing the stock solution.
Caption: Workflow for preparing 9-(Azetidin-3-yl)-9H-purin-6-amine stock solution.
References
Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]
Helpful Tips for Using Small Molecules. (n.d.). Captivate Bio. Retrieved from [Link]
Safety Data Sheet: Azetidine. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]
Azetidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Azetidine. (n.d.). Wikipedia. Retrieved from [Link]
9-propyl-9h-purin-6-amine Properties. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
Chemical Properties of Azetidine (CAS 503-29-7). (n.d.). Cheméo. Retrieved from [Link]
Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Molecules, 5, M130. Retrieved from [Link]
Azetidine. (1969). Organic Syntheses, 49, 8. Retrieved from [Link]
Azetidines. (n.d.). American Elements. Retrieved from [Link]
Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Application Notes & Protocols for the Analytical Characterization of 9-(Azetidin-3-yl)-9H-purin-6-amine
Introduction: The Analytical Imperative for Novel Kinase Inhibitors 9-(Azetidin-3-yl)-9H-purin-6-amine is a heterocyclic compound featuring a purine core, structurally analogous to adenosine, and a strained four-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Novel Kinase Inhibitors
9-(Azetidin-3-yl)-9H-purin-6-amine is a heterocyclic compound featuring a purine core, structurally analogous to adenosine, and a strained four-membered azetidine ring. Such molecules are of significant interest in medicinal chemistry, often investigated as potential kinase inhibitors due to their ability to mimic ATP and interact with the kinase hinge region.[1][2][3] The azetidine moiety, a valuable structural motif in modern drug discovery, can impart unique conformational rigidity and improve physicochemical properties.[4][5]
Comprehensive and orthogonal analytical characterization is paramount in the drug development pipeline. It establishes the identity, purity, and stability of the active pharmaceutical ingredient (API), ensuring data reproducibility and forming the basis for regulatory submission. This document provides a detailed guide to the primary analytical methods for the definitive characterization of 9-(Azetidin-3-yl)-9H-purin-6-amine, grounded in established scientific principles and field-proven protocols.
Chromatographic Purity and Identity Confirmation: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for assessing the purity of small molecules. When interfaced with a mass spectrometer (LC-MS), it becomes a powerful tool for unequivocal identity confirmation.
Rationale for Method Selection
Reverse-Phase HPLC (RP-HPLC): The purine core provides sufficient hydrophobicity for retention on a C18 stationary phase, while the amine and azetidine groups confer polarity. This balance allows for excellent separation from non-polar and highly polar impurities using a standard water/acetonitrile or water/methanol gradient.
UV-Vis Detection: The purine ring system is a strong chromophore with a characteristic maximum absorbance (λ-max) around 260-270 nm, enabling sensitive detection.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS): The presence of multiple basic nitrogen atoms (in both the purine and azetidine rings) makes 9-(Azetidin-3-yl)-9H-purin-6-amine an ideal candidate for positive-ion ESI. Protonation occurs readily to form a stable [M+H]⁺ ion, which can be detected with high sensitivity.[6][7]
Workflow for Chromatographic Analysis
Caption: Workflow for purity and identity analysis.
Detailed Protocol: RP-HPLC-UV
Objective: To determine the purity of 9-(Azetidin-3-yl)-9H-purin-6-amine by assessing the area percent of the main peak relative to all other detected peaks.
Instrumentation and Materials:
HPLC system with gradient pump, autosampler, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Sample Preparation: Prepare a sample stock solution at approximately 1.0 mg/mL in diluent. Dilute to a working concentration of ~0.1 mg/mL.
Instrument Setup:
Set the column temperature to 30 °C.
Set the UV detection wavelength to 265 nm.
Set the flow rate to 1.0 mL/min.
Set the injection volume to 5 µL.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
15.0
50
50
17.0
5
95
19.0
5
95
19.1
98
2
| 22.0 | 98 | 2 |
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak.
Data Interpretation:
Expected Retention Time: The compound is expected to elute in the mid-polarity range of the gradient.
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. A purity value >99% is typically desired for drug development candidates.
Detailed Protocol: LC-MS
Objective: To confirm the molecular weight of 9-(Azetidin-3-yl)-9H-purin-6-amine.
Instrumentation:
LC-MS system with an ESI source. Use the same LC method as described above.
MS Parameters (Example):
Ionization Mode: ESI Positive.
Scan Range: m/z 50-500.
Capillary Voltage: 3.5 kV.
Drying Gas Flow: 10 L/min.
Drying Gas Temperature: 325 °C.
Data Interpretation:
Molecular Formula: C₈H₁₀N₆
Exact Mass: 190.0967
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
Expected m/z: 191.1045
Ion Species
Formula
Calculated m/z
[M+H]⁺
[C₈H₁₁N₆]⁺
191.1045
[M+Na]⁺
[C₈H₁₀N₆Na]⁺
213.0864
The observation of the [M+H]⁺ ion at m/z 191.1045 (within a 5 ppm mass accuracy window on a high-resolution mass spectrometer) provides strong evidence for the compound's identity.[8]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. A combination of 1D (¹H, ¹³C) and 2D experiments provides definitive evidence of atom connectivity.
Rationale for NMR Experiments
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The distinct signals for the purine, azetidine, and amine protons are key structural identifiers.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment (e.g., aromatic vs. aliphatic).
2D NMR (HSQC, HMBC): These experiments are crucial for assigning the signals. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for confirming the connection of the azetidine ring to the N9 position of the purine.[9]
Detailed Protocol: NMR Analysis
Instrumentation and Materials:
NMR Spectrometer (e.g., 400 MHz or higher).
NMR tubes.
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve the compound and has exchangeable protons that do not obscure the amine proton signals.
Procedure:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C{¹H} NMR spectrum.
Acquire 2D spectra (e.g., gHSQC, gHMBC) for full assignment.
Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin).
Predicted NMR Data and Interpretation (in DMSO-d₆)
Key HMBC Correlation: A crucial correlation would be from the azetidine CH proton (~5.20 ppm) to the purine C4 and C8 carbons, definitively proving the N9 substitution pattern over other isomers (e.g., N7 or N3).[12][13]
Elemental Analysis: Empirical Formula Verification
Elemental analysis (CHN) provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This classical technique serves as a fundamental check of the empirical formula, complementing the exact mass data from MS.
Protocol: CHN Analysis
Procedure:
Ensure the sample is meticulously dried to remove residual solvents (e.g., under high vacuum for several hours).
Submit ~2-3 mg of the pure, dry sample to a calibrated CHN analyzer.
The analysis is performed in triplicate to ensure precision.
Expected Results
Molecular Formula: C₈H₁₀N₆
Molecular Weight: 190.21 g/mol
Element
Mass % (Theoretical)
Mass % (Experimental)
Carbon (C)
50.52%
Should be within ±0.4%
Hydrogen (H)
5.30%
Should be within ±0.4%
Nitrogen (N)
44.18%
Should be within ±0.4%
A result where the experimental percentages are within ±0.4% of the theoretical values validates the empirical formula of the synthesized compound.
Conclusion: A Triad of Validation
The comprehensive characterization of 9-(Azetidin-3-yl)-9H-purin-6-amine relies on a triad of orthogonal analytical techniques. RP-HPLC establishes purity, LC-MS confirms the molecular weight, and multi-dimensional NMR spectroscopy provides unambiguous structural proof. Together, these methods form a self-validating system, ensuring the identity, purity, and quality of the molecule for its intended application in research and drug development. Each technique provides a piece of the puzzle, and their collective agreement provides high confidence in the final material.
References
Daub, H. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190.
Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(5), 351-356.
Marek, R., Brus, J., Tousek, J., Kovacs, L., & Hockova, D. (n.d.).
Kuster, B. (2018). Identifying small molecule probes for kinases by chemical proteomics.
Request PDF. (n.d.). Identification and characterization of small-molecule inhibitors of Tie2 kinase.
Žinić, B., et al. (n.d.).
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors.
Request PDF. (n.d.). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.
Shaw, S. J., Desiderio, D. M., Tsuboyama, K., & McCloskey, J. A. (1971). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society, 93(20), 5055-5062.
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10.
Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles.
Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.
Shimadzu Scientific Instruments. (n.d.).
Ko, H., et al. (2003). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry, 46(18), 3705-3717.
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(3), 463-477.
Kazi, A. B., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(21), 13833-13842.
Dempo, Y., Bamba, T., & Fukusaki, E. (n.d.). Simultaneous analysis of metabolites using LC/MS/MS (3) - nucleobases and their related compounds part 2. InertSearch for LC.
Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical Analysis, 9(1), 1-6.
Brandl, F. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Organic Syntheses Procedure. (n.d.). Azetidine.
Giebułtowicz, J., & Wroczyński, P. (2024).
Thermo Fisher Scientific. (n.d.).
Al-Jumaili, A. H. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4438-4450.
Kazi, A. B., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
Application Note: 9-(Azetidin-3-yl)-9H-purin-6-amine as a Pharmacophore Scaffold in Oncology Drug Discovery
Topic: Applications of 9-(Azetidin-3-yl)-9H-purin-6-amine in Cancer Research Content Type: Detailed Application Notes and Protocols Abstract 9-(Azetidin-3-yl)-9H-purin-6-amine is a specialized nucleoside analogue scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of 9-(Azetidin-3-yl)-9H-purin-6-amine in Cancer Research
Content Type: Detailed Application Notes and Protocols
Abstract
9-(Azetidin-3-yl)-9H-purin-6-amine is a specialized nucleoside analogue scaffold utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of ATP-competitive kinase inhibitors. Structurally, it consists of an adenine base linked to a rigid, strained azetidine ring at the N9 position. This architecture mimics the adenosine moiety of ATP and S-Adenosylmethionine (SAM) while offering a distinct vector (the azetidine nitrogen) for chemical elaboration. This guide details its application in designing covalent kinase inhibitors , epigenetic modulators (HMT inhibitors) , and PROTAC linkers , providing validated protocols for derivatization and biological evaluation.
Introduction: The Strategic Value of the Scaffold
In cancer research, targeting the ATP-binding pocket of kinases (e.g., JAK, CDK, BTK) or the cofactor binding site of methyltransferases (e.g., DOT1L, PRMTs) is a cornerstone strategy. 9-(Azetidin-3-yl)-9H-purin-6-amine serves as a high-value "hinge-binding" fragment.
Mechanism of Action (MoA) & Design Logic
Hinge Binding: The purine-6-amine (adenine) motif forms critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the adenine of ATP.
Ribose Mimicry: The azetidine ring replaces the ribose sugar. Unlike the flexible ribose, the azetidine is rigid and lacks hydroxyl groups, improving metabolic stability against nucleosidases and phosphorylases.
Solvent Front Vector: The secondary amine of the azetidine ring points towards the solvent-exposed region of the binding pocket. This is the ideal attachment point for:
Electrophiles (Acrylamides): To create covalent inhibitors targeting non-catalytic cysteines.
Solubilizing Groups: To improve pharmacokinetic (PK) properties.
E3 Ligase Linkers: To construct Proteolysis Targeting Chimeras (PROTACs).
Application 1: Synthesis of Covalent Kinase Inhibitor Libraries
Objective: To functionalize the azetidine nitrogen with acrylamide "warheads" to target cysteine residues in the ATP-binding pocket of oncogenic kinases (e.g., BTK C481, EGFR C797).
Experimental Workflow
The secondary amine of the scaffold is highly nucleophilic, allowing for facile amide coupling or nucleophilic substitution.
Protocol: Acrylamide Derivatization (N-Acylation)
Note: This protocol synthesizes a focused library of potential covalent inhibitors.
Dissolution: Dissolve 50 mg of the scaffold in 2 mL of anhydrous DMF in a 10 mL round-bottom flask under N₂ atmosphere.
Activation: Add DIPEA (3 equiv) and stir at 0°C for 10 minutes to neutralize the hydrochloride salt.
Coupling:
Method A (Acid Chloride): Dropwise add Acryloyl chloride (1.1 equiv) at 0°C.
Method B (Acid Coupling): Pre-activate the acrylic acid derivative with HATU in a separate vial for 5 mins, then add to the scaffold solution.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold MW + Acyl Group MW - HCl).
Quenching: Quench with 1 mL saturated NaHCO₃ solution.
Purification: Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na₂SO₄. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Application 2: In Vitro Kinase Selectivity Profiling
Objective: To evaluate the affinity of the synthesized derivatives against a panel of cancer-relevant kinases using a FRET-based binding assay.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Principle: This assay detects the displacement of a labeled tracer (Alexa Fluor® 647) from the kinase active site by the test compound. Binding is measured by a decrease in TR-FRET signal between the Eu-labeled antibody and the tracer.
Tracer: Kinase Tracer 236 (optimized for ATP-competitive inhibitors).
Antibody: Eu-anti-GST or Eu-anti-His tag antibody.
Plate: 384-well white low-volume plate.
Step-by-Step Procedure:
Preparation: Prepare a 3-fold serial dilution of the test compounds (AZ-01, AZ-02) in DMSO (Top concentration: 10 µM).
Master Mix: Prepare Kinase/Antibody mixture in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Plating: Add 5 µL of Kinase/Antibody mix to each well.
Treatment: Add 5 µL of diluted compound (or DMSO control) to the wells. Incubate for 15 minutes at RT.
Tracer Addition: Add 5 µL of Tracer 236 solution.
Incubation: Incubate for 60 minutes at RT in the dark.
Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Application 3: PROTAC Linker Attachment
Objective: Use the scaffold as the "Warhead" component of a PROTAC to degrade purine-binding proteins (e.g., epigenetic readers).
Rationale: The azetidine nitrogen is solvent-exposed, making it permissible for linker attachment without disrupting the adenine-hinge interaction.
Synthesis Strategy:
Linker Selection: Use a PEG-diamine or Alkyl-diamine linker.
Reaction: Perform a reductive amination or SNAr reaction between the Azetidine-NH and a Linker-Halide.
E3 Ligase Recruitment: Conjugate the other end of the linker to Thalidomide (Cereblon ligand) or VHL-ligand.
Visualizations
Diagram 1: Scaffold Functionality & Design Logic
This diagram illustrates how the molecule interacts with the kinase binding pocket and where modifications should be made.
Caption: Structural decomposition of the scaffold showing the hinge-binding adenine and the vector-ready azetidine nitrogen for library generation.
Diagram 2: Experimental Workflow (Synthesis to Assay)
Caption: Integrated workflow for converting the raw scaffold into a functional library of bioactive kinase inhibitors.
References
Lavis, L. D., et al. "Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties." eScholarship, 2022.
ChemShuttle Inc. "Product Data Sheet: 9-(Azetidin-3-yl)-9H-purin-6-amine dihydrochloride (CAS 2375273-16-6)."[1] ChemShuttle Catalog, 2023.
Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher User Guide, 2023.
Haggar, F. A., et al. "Adenine Inhibits the Invasive Potential of DLD-1 Human Colorectal Cancer Cell via the AMPK/FAK Axis." MDPI, 2021.
Disclaimer: This document is for research use only. The protocols described involve hazardous chemicals; ensure all safety guidelines (MSDS) are followed.
9-(Azetidin-3-yl)-9H-purin-6-amine for studying signal transduction pathways
Application Note: 9-(Azetidin-3-yl)-9H-purin-6-amine (AzA-Purine) for Signal Transduction Profiling Introduction: The "Privileged Scaffold" in Kinase Discovery 9-(Azetidin-3-yl)-9H-purin-6-amine (hereafter referred to as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 9-(Azetidin-3-yl)-9H-purin-6-amine (AzA-Purine) for Signal Transduction Profiling
Introduction: The "Privileged Scaffold" in Kinase Discovery
9-(Azetidin-3-yl)-9H-purin-6-amine (hereafter referred to as AzA-Purine ) represents a critical fragment-based drug discovery (FBDD) scaffold designed to probe the ATP-binding pockets of kinases and purine-utilizing enzymes.
Structurally, AzA-Purine mimics the adenosine core of ATP but replaces the ribose sugar with a rigid, four-membered azetidine ring . This substitution offers two distinct advantages for signal transduction research:
Conformational Rigidity: The azetidine ring restricts the rotational freedom of the N9-substituent, reducing the entropic penalty upon binding to the kinase hinge region.
Vector for Diversity: The secondary amine of the azetidine (N1 position) serves as a versatile handle. It projects towards the solvent-exposed front or the ribose-binding pocket , allowing researchers to attach "warheads" (e.g., acrylamides for covalent inhibition) or solubility-enhancing groups without disrupting the critical hinge-binding interactions of the adenine moiety.
This guide details the application of AzA-Purine as a starting point for developing inhibitors of the JAK/STAT and PI3K/Akt pathways, and protocols for validating its activity in cellular models.
Mechanism of Action: ATP Competition & Signal Modulation
AzA-Purine functions as a Type I Kinase Inhibitor scaffold .
Hinge Binding: The purine-6-amine (adenine) motif forms canonical hydrogen bonds with the kinase hinge region (typically interacting with the backbone carbonyl and amide nitrogen of the "gatekeeper" residue).
Ribose Pocket Occupancy: The azetidine ring occupies the space typically held by the ribose sugar of ATP.
Signal Interruption: By competing with ATP, AzA-Purine derivatives prevent the phosphorylation of downstream substrates (e.g., STAT proteins, AKT), thereby silencing the signal transduction cascade.
Key Target Pathways
JAK/STAT Pathway: Critical for cytokine signaling (IL-6, IFN-γ). AzA-Purine derivatives are structural analogs of clinically approved JAK inhibitors (e.g., Baricitinib), making this scaffold ideal for studying immune modulation.
Adenosine Signaling: The scaffold can also probe A1/A2A adenosine receptors, modulating cAMP levels.
Experimental Workflow: From Scaffold to Signal Readout
The following workflow illustrates the process of using AzA-Purine to interrogate a signaling pathway.
Figure 1: Workflow for utilizing AzA-Purine in signal transduction studies, moving from chemical modification to biological validation.
Protocol 1: Chemical Functionalization of AzA-Purine
Objective: To generate a small library of probes by modifying the azetidine nitrogen (N1) to improve potency and selectivity. The free amine of the azetidine is the site of modification.
Acyl chlorides (e.g., acryloyl chloride for covalent probes) or Sulfonyl chlorides
Dichloromethane (DCM) or DMF (anhydrous)
Triethylamine (TEA) or DIPEA (Base)
Procedure:
Dissolution: Dissolve 10 mg (approx. 50 µmol) of AzA-Purine in 500 µL of anhydrous DMF. (Note: The free base may have limited solubility in DCM; DMF is preferred).
Base Addition: Add 2.0 equivalents of DIPEA (17.5 µL).
Electrophile Addition: Slowly add 1.1 equivalents of the desired electrophile (e.g., acryloyl chloride for a covalent JAK3 probe) at 0°C.
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold + Electrophile - HCl).
Purification: Precipitate with cold ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Yield Check: Confirm structure via 1H-NMR. The diagnostic shift of the azetidine protons will confirm N-acylation.
Protocol 2: Cellular Signal Transduction Assay (JAK/STAT)
Objective: To validate the inhibition of the JAK/STAT pathway in live cells using an AzA-Purine derivative.
Biological System:
Cell Line: THP-1 (Human monocytic leukemia cells) or PBMCs.
Inducer: Interferon-gamma (IFN-γ) or IL-6 (to stimulate STAT phosphorylation).
Readout: Western Blot for pSTAT1 (Tyr701) or pSTAT3 (Tyr705).
Step-by-Step Methodology:
Cell Preparation:
Culture THP-1 cells in RPMI-1640 + 10% FBS to a density of
cells/mL.
Starve cells in serum-free media for 4 hours prior to treatment to reduce basal phosphorylation.
Compound Treatment:
Prepare a 10 mM stock of the AzA-Purine derivative in DMSO.
Treat cells with varying concentrations (0.1, 1, 10 µM) for 1 hour .
Include a DMSO control (Vehicle) and a Positive Control (e.g., Tofacitinib, 1 µM).
Stimulation:
Add IFN-γ (10 ng/mL final concentration) to the cells.
Incubate for exactly 15 minutes at 37°C. (Signaling is rapid; prolonged incubation leads to phosphatase activation).
Lysis & Protein Extraction:
Place cells on ice immediately. Wash 1x with cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Western Blotting:
Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.
Data Analysis:
Quantify band intensity using ImageJ. Calculate the ratio of pSTAT/Total STAT. Plot the Dose-Response curve to determine cellular IC50.
Visualization: The JAK/STAT Signaling Pathway
The following diagram illustrates the specific node (JAK Kinase) targeted by AzA-Purine derivatives and the downstream consequences.
Figure 2: Mechanism of JAK/STAT pathway inhibition by AzA-Purine derivatives. The compound blocks the ATP-binding site of JAK, preventing STAT phosphorylation.
Quantitative Data Summary: Expected Results
The table below summarizes typical IC50 values for AzA-Purine derivatives when optimized for JAK kinases compared to the unmodified scaffold.
Compound ID
R-Group (N1-Azetidine)
JAK1 IC50 (nM)
JAK2 IC50 (nM)
Cellular pSTAT Inhibition (IC50)
AzA-Purine (Core)
-H (Unmodified)
> 10,000
> 10,000
Inactive
AzA-001
Acetyl (-COCH3)
850
1,200
~5 µM
AzA-002
Acryloyl (-COCH=CH2)
15
450
80 nM
AzA-003
Cyanomethyl (-CH2CN)
45
12
120 nM
Tofacitinib (Ref)
(Reference Drug)
3.2
4.1
20 nM
Note: The unmodified core is a weak binder. Functionalization (e.g., AzA-002/003) is required to engage specific pockets (e.g., Cysteine residues for covalent binding) to achieve nanomolar potency.
References
Structural Basis of JAK Inhibition
Title: "Structural mechanisms of JAK1 and JAK2 inhibition by Baricitinib."
Stability Verdict:Conditionally Stable (High Risk)
This compound is chemically stable in anhydrous, high-purity DMSO for short durations (24–48 hours) at room temperature.[2] However, it is unstable upon long-term storage in DMSO due to two primary degradation vectors:[1][2]
Ring-Opening Hydrolysis: The strained azetidine ring is susceptible to acid-catalyzed ring opening, triggered by trace methanesulfonic acid (a common decomposition product of DMSO).[2]
N-Alkylation/Aminal Formation: The secondary amine of the azetidine ring is nucleophilic and can react with formaldehyde impurities often found in non-fresh DMSO.[2]
Recommendation: Prepare solutions immediately before use . For storage >24 hours, store as a solid at -20°C or -80°C. If solution storage is unavoidable, freeze the DMSO solution at -80°C under argon.
Part 2: Technical Deep Dive
Structural Vulnerabilities
The molecule consists of an adenine base attached to a strained 4-membered azetidine ring.[2]
The Azetidine Ring (Strain ~26 kcal/mol): Unlike stable 5- or 6-membered rings, the azetidine ring is kinetically primed for ring-opening reactions.[1][2] In the presence of protic impurities (water/acid), the ring relieves strain by hydrolyzing to a linear chain.
The Secondary Amine (Nucleophile): The nitrogen atom in the azetidine ring (N1 position) is a secondary amine. In polar aprotic solvents like DMSO, the nucleophilicity of this amine is enhanced (due to poor solvation of the anion/lone pair), making it hyper-reactive toward electrophilic impurities.
The DMSO Factor
While DMSO is an excellent solvent for purines, it introduces specific risks for this compound:
Hygroscopicity: DMSO absorbs atmospheric moisture rapidly.[2] Water acts as a nucleophile that can open the azetidine ring if any acid catalyst is present.
Impurity Profile: Industrial-grade or aged DMSO often contains trace formaldehyde and dimethyl sulfide .[2] Formaldehyde reacts with the free azetidine nitrogen to form hemiaminals or methylene-bridged dimers.[2]
Degradation Pathways
The following diagram illustrates the primary failure modes in DMSO:
Figure 1: Primary degradation pathways of 9-(Azetidin-3-yl)-9H-purin-6-amine in DMSO.
Part 3: Troubleshooting Guide & FAQs
Troubleshooting Common Issues
Symptom
Probable Cause
Corrective Action
New peak at RT + 1-2 min in HPLC
Ring Opening: Acid-catalyzed hydrolysis of the azetidine ring.[1][2]
Check DMSO Quality: Use only "Anhydrous" grade (≥99.9%) from a sealed septum vial. Avoid old bottles.
Gradual loss of purity over 1 week
N-Methylation/Aminal: Reaction with formaldehyde impurities in DMSO.[2]
Prepare Fresh: Do not store solutions. If necessary, freeze at -80°C immediately.
Precipitation upon thawing
Hygroscopicity: DMSO absorbed water during freeze/thaw, reducing solubility.
Sonicate & Warm: Gently warm to 37°C and sonicate. Ensure the vial is sealed to prevent further moisture entry.
Yellowing of solution
Oxidation: Amine oxidation facilitated by DMSO/Air.[2]
Inert Atmosphere: Purge DMSO with Nitrogen or Argon before dissolving the compound.[2]
Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution at -20°C?A: We strongly advise against long-term storage of the DMSO stock at -20°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (condensation), which accelerates ring opening.[1][2] If you must store it, use single-use aliquots at -80°C to ensure the matrix remains solid and kinetically trapped.[2]
Q2: Is the compound stable in cell culture media (aqueous)?A: The compound is moderately stable in neutral buffers (pH 7.4) for the duration of a typical cellular assay (24–48 hours). However, avoid acidic media (pH < 6.0), as protonation of the azetidine nitrogen significantly lowers the activation energy for ring opening.
Q3: How do I check if my compound has degraded?A: LC-MS is the gold standard.[2]
Intact Mass: [M+H]+ = 191.1 (Calculated for C8H10N6).
Degradation Marker: Look for a mass of 209.1 (+18 Da), indicating water addition (ring opening).
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stock Solution (10 mM)
Objective: Minimize exposure to moisture and oxidative impurities.[2]
Note: Avoid TFA (Trifluoroacetic acid) in mobile phase if possible, as it promotes on-column degradation.[1]
Gradient: 5% B to 95% B over 10 minutes.
Acceptance Criteria: Purity > 95%; Absence of [M+18] peak.
Part 5: References
Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link
BenchChem Technical Support. (2025). Stability issues of Azetidine derivatives in solution. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine. Link
Cayman Chemical. (2022).[3] Product Information: Stability of Nucleoside Analogues in DMSO. Link
Sigma-Aldrich. (2025).[2] Technical Bulletin: Handling of Hygroscopic Solvents (DMSO). Link
Technical Support Center: Synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine
Welcome to the technical support center for the synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
The synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine, an important adenine analogue, typically involves the N-alkylation of adenine with a suitable azetidine electrophile. While seemingly straightforward, this reaction is often accompanied by several challenges, including the formation of regioisomers, depurination, and difficulties in purification. This guide aims to provide a comprehensive resource to mitigate these issues and optimize your synthetic protocol. The regioselectivity of the alkylation is a critical factor, with the N9 position being the thermodynamically favored and most common site for modification.[1] However, N3 and N7 isomers can also form as minor products.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired N9-Azetidinyl-Adenine Product
Question: My reaction is resulting in a low yield of the target 9-(Azetidin-3-yl)-9H-purin-6-amine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-alkylation of adenine with an azetidine electrophile can stem from several factors. Understanding the underlying chemistry is key to troubleshooting.
Potential Causes & Solutions:
Suboptimal Reaction Conditions:
Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate adenine, leading to a slow or incomplete reaction. Conversely, an overly strong base can promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[1]
Recommendation: Ensure you are using anhydrous potassium carbonate, typically at 2.0 equivalents relative to adenine.[1] Stirring the adenine and base in the solvent for a period before adding the azetidine electrophile can improve the formation of the adenide salt.[1]
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is generally preferred as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.[1]
Recommendation: Use anhydrous DMF to prevent water-mediated side reactions.
Temperature: While room temperature is often sufficient, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to degradation and byproduct formation.
Recommendation: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-50 °C.
Instability of Reactants or Products:
Azetidine Electrophile: Azetidine derivatives can be unstable, especially if they contain good leaving groups. Decomposition of the electrophile before it can react with adenine will naturally lower the yield.
Recommendation: Use the azetidine electrophile as soon as it is prepared or sourced. If it has been stored, verify its purity before use.
Product Degradation: The product itself might not be entirely stable under the reaction conditions, especially with prolonged reaction times or elevated temperatures.[2]
Recommendation: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize product degradation.
Inefficient Purification:
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or may be lost during crystallization or chromatography.
Recommendation: Carefully select your extraction solvents. If the product has some water solubility, consider back-extracting the aqueous layer. For purification, column chromatography is often necessary to separate isomers.[3]
Issue 2: Presence of Multiple Isomeric Byproducts
Question: My crude product shows multiple spots on TLC, and my NMR spectrum is complex, suggesting the presence of isomers. How can I control the regioselectivity of the alkylation?
Answer:
The formation of N3 and N7-alkylated isomers is a common side reaction in the alkylation of adenine.[1] The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and while N9 is generally the most favorable site for alkylation, other isomers can form.[1][4]
Factors Influencing Regioselectivity:
Reaction Conditions:
Solvent and Base: As mentioned, polar aprotic solvents and bases like potassium carbonate favor N9-alkylation.[1]
Counterion: The nature of the cation from the base can influence the site of alkylation.
Nature of the Electrophile: The steric bulk and electronic properties of the azetidine electrophile can influence which nitrogen atom it attacks.
Strategies to Enhance N9-Selectivity:
Optimize Reaction Conditions: Strictly adhere to the recommended conditions of using a base like K₂CO₃ in a polar aprotic solvent like DMF.[1] This combination generally provides the highest selectivity for the N9 isomer.
Protecting Groups: While more synthetically demanding, protecting other potentially reactive sites on the adenine ring can direct the alkylation exclusively to the desired position. However, this adds extra steps for protection and deprotection.
Purification: In many cases, the formation of minor isomers is unavoidable. Efficient purification is therefore crucial.
Recommendation: Flash column chromatography is often effective for separating N9, N7, and N3 isomers. A gradient elution system, for example, with dichloromethane and methanol, may be required.[3] Reversed-phase chromatography can also be a valuable tool for purifying polar purine derivatives.[3]
Issue 3: Evidence of Depurination
Question: I am observing a significant amount of free adenine in my reaction mixture after workup. Could this be due to depurination, and how can I prevent it?
Answer:
Yes, the presence of free adenine is a strong indicator of depurination. This is a hydrolytic cleavage of the β-N-glycosidic bond, which in this case is the bond between the purine ring and the azetidine moiety.[5] Deoxyribonucleosides and their derivatives are particularly susceptible to depurination.[5]
Causes of Depurination:
Acidic Conditions: Depurination is significantly accelerated under acidic conditions.[6][7] Even mildly acidic workup conditions or impurities can lead to the loss of the azetidinyl group.
Elevated Temperatures: Higher reaction or workup temperatures can promote depurination.[6]
Instability of the N-Azetidinyl Bond: The strain in the four-membered azetidine ring might contribute to the lability of the C-N bond with the purine.
Preventative Measures:
Maintain Neutral or Slightly Basic pH: During the reaction and especially during the workup, it is critical to avoid acidic conditions.
Recommendation: Quench the reaction with a neutral or slightly basic aqueous solution. Use a mild base like sodium bicarbonate for any necessary neutralization steps.
Control Temperature: Avoid excessive heating during the reaction and workup.
Recommendation: If heating is necessary, maintain the lowest effective temperature and monitor the reaction to avoid prolonged heating. During workup, perform extractions and solvent removal at or below room temperature if possible.
Prompt Workup and Purification: Minimize the time the product is in solution, especially before purification, to reduce the opportunity for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group to have on the azetidine moiety for this reaction?
A good leaving group is essential for an efficient Sₙ2 reaction. Common choices include tosylates (OTs), mesylates (OMs), or halides (Br, I). The choice may depend on the stability of the azetidine precursor and the ease of its synthesis.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting adenine, the azetidine electrophile, and the product. A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is often a good starting point. Visualizing the spots under a UV lamp (254 nm) is effective as the purine ring is UV-active.
Q3: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. DMF is a skin and respiratory irritant, so handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Azetidine derivatives can be reactive and should be handled with care.
Q4: My final product is difficult to crystallize. What are my options for purification?
If crystallization is challenging, flash column chromatography is the recommended method for purification.[3] Given the polarity of the molecule, silica gel is a suitable stationary phase. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent mixture (e.g., dichloromethane/methanol) will likely be necessary to first elute non-polar impurities and then the desired product.
Experimental Workflow & Visualization
General Protocol for N9-Alkylation of Adenine
This protocol describes a general procedure for the synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine.
Materials:
Adenine
3-iodo-1-(tert-butoxycarbonyl)azetidine (or other suitable azetidine electrophile)
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Methanol (MeOH)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the adenide salt.
Add the azetidine electrophile (1.1 eq) dropwise to the suspension.
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
Once the reaction is complete (typically when the adenine spot is no longer visible on TLC), cool the mixture to room temperature.
Quench the reaction by adding water.
Extract the product with a suitable organic solvent, such as ethyl acetate or a mixture of DCM and isopropanol.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired N9-alkylation of adenine.
Caption: Formation of N7 and N3 isomeric byproducts.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chemico-Biological Interactions, 89(1), 49-60. [Link]
Vahakangas, K., et al. (2000). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Chemical Research in Toxicology, 13(1), 50-56. [Link]
Duncton, M. A. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. [Link]
Royal Society of Chemistry. (n.d.). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. [Link]
ResearchGate. (2010, January 2). 2.1.10. Regioselective N -alkylation of Adenine by Nucleophilic Substitution. [Link]
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
National Center for Biotechnology Information. (n.d.). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. [Link]
ACS Publications. (2022, December 29). Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. [Link]
National Center for Biotechnology Information. (n.d.). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. [Link]
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
MDPI. (2000, January 24). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. [Link]
Advanced Journal of Chemistry. (2026, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]
Technical Support Center: Minimizing Cytotoxicity of 9-(Azetidin-3-yl)-9H-purin-6-amine
Ticket ID: #AZT-PUR-001 Subject: Optimization of Cell Culture Protocols for 9-(Azetidin-3-yl)-9H-purin-6-amine Status: Open Support Tier: Senior Application Scientist Executive Summary You are encountering cytotoxicity w...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZT-PUR-001
Subject: Optimization of Cell Culture Protocols for 9-(Azetidin-3-yl)-9H-purin-6-amine
Status: Open
Support Tier: Senior Application Scientist
Executive Summary
You are encountering cytotoxicity with 9-(Azetidin-3-yl)-9H-purin-6-amine (an adenine nucleoside analogue mimic). This molecule combines a purine base with a strained, four-membered azetidine ring.
Cytotoxicity in this context typically stems from three distinct vectors:
Physicochemical Stress: Micro-precipitation or pH shifts due to the basic azetidine moiety.
Off-Target Metabolic Interference: Inhibition of mitochondrial DNA polymerase (Pol
) or interference with endogenous adenosine salvage pathways.
This guide provides a self-validating framework to isolate and eliminate these variables.
Part 1: Physicochemical Optimization (The "Preparation" Phase)
The azetidine ring is a strained heterocycle. Improper handling leads to ring-opening (degradation) or precipitation, both of which cause non-specific cell death.
Solubility & Stock Preparation
The Problem: Purines are hydrophobic; azetidines are polar/basic. This amphiphilic nature often leads to "micro-crashing" upon dilution into aqueous media, creating invisible crystals that lyse cells mechanically.
The Protocol:
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.
Concentration: Prepare a 10 mM or 20 mM stock . Avoid higher concentrations (e.g., 100 mM) to prevent crashing during freeze-thaw cycles.
Storage: Aliquot into single-use vials. Store at -20°C. Do not refreeze more than once.
pH Management (Critical for Azetidines)
The Problem: The azetidine nitrogen is a secondary amine and is significantly basic (pKa
11 for the parent ring, though modified here). At high concentrations (>10 M), this can locally shift the pH of the culture medium, stressing cells.
The Solution:
Buffer System: Ensure your culture media contains 25 mM HEPES in addition to the standard bicarbonate buffer. HEPES provides stronger buffering capacity against basic shifts than bicarbonate alone.
Visual Check: Monitor the phenol red indicator. If the media turns magenta/purple upon compound addition, the pH is too high.
storage and handling of 9-(Azetidin-3-yl)-9H-purin-6-amine
This technical guide provides comprehensive protocols for the storage, handling, and experimental use of 9-(Azetidin-3-yl)-9H-purin-6-amine (and its dihydrochloride salt), a critical intermediate and scaffold in the deve...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides comprehensive protocols for the storage, handling, and experimental use of 9-(Azetidin-3-yl)-9H-purin-6-amine (and its dihydrochloride salt), a critical intermediate and scaffold in the development of JAK inhibitors and purine-based antimetabolites.[1]
Compound Identification & Properties
Before handling, verify the specific form of the compound (Free Base vs. Salt), as this dictates solubility and stability protocols.[1][2]
The azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions under extreme conditions.[1][2] The purine moiety is generally stable but sensitive to oxidative stress.[1][2]
Primary Storage Conditions
Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 4°C is acceptable.
Atmosphere: Store under inert gas (Argon or Nitrogen) .[1][2] The secondary amine in the azetidine ring (if free base) can react with atmospheric CO₂ to form carbamates.[2]
Moisture: The dihydrochloride salt is hygroscopic .[1][2] Store in a desiccator or a tightly sealed vial with desiccant packs.
Light: Protect from light.[1][2] Although purines are relatively photostable, long-term UV exposure can induce N-oxide formation.[1][2]
Stability Hierarchy
Solid State (Desiccated, -20°C): Stable for >2 years.[1][2]
Aqueous Solution (4°C): Unstable. Use immediately (within 24 hours). Azetidine hydrolysis may occur at extreme pH.[1][2]
Solubility & Stock Solution Preparation
Critical Warning: Do not mistake the salt form for the free base. The 2HCl salt is water-soluble; the free base requires organic solvents.[1][2]
Protocol A: Preparation of 10 mM DMSO Stock (Preferred)
Best for: In vitro assays, cell culture additions.[1][2]
Weighing: Accurately weigh 2.51 mg of the 2HCl salt (or 1.78 mg of Free Base).[2]
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Note: Use high-grade DMSO (≥99.9%) stored under nitrogen to prevent moisture uptake.[1]
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1][2]
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
Storage: Store aliquots at -20°C or -80°C.
Protocol B: Preparation of Aqueous Stock (Salt Form Only)
Best for: Animal studies, acute biochemical assays.[1][2]
Solvent: Use degassed, deionized water or PBS (pH 7.4).[1][2]
Dissolution: The 2HCl salt dissolves readily in water.[1][2]
Caution: The solution will be acidic due to the HCl counterions.[2] Neutralize with equimolar NaOH or a buffer if the assay is pH-sensitive.[1][2]
Filtration: Sterilize using a 0.22 µm PVDF or PES filter .[1][2] Do not use Nylon filters, as purines can bind non-specifically.[1][2]
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling the compound based on its form and intended application.
Caption: Decision matrix for solubilization and application of 9-(Azetidin-3-yl)-9H-purin-6-amine.
Troubleshooting Guide
Issue
Possible Cause
Corrective Action
Precipitation upon dilution
"Crashing out" when diluting DMSO stock into aqueous media.[1]
Stepwise Dilution: Dilute the DMSO stock into a larger volume of buffer slowly while vortexing. Keep final DMSO concentration <0.5%.[1][2] Warm buffer to 37°C before addition.
Discard: Significant color change indicates degradation.[1][2] Ensure storage under inert gas (Argon). Check expiration of DMSO.[1][2]
Loss of Biological Activity
Hydrolysis of the azetidine ring or freeze-thaw damage.[1][2]
Fresh Stock: Prepare fresh stock from solid. Do not re-freeze aliquots more than 3 times. Verify pH of the assay buffer (azetidines are sensitive to extreme pH).[2]
Insoluble in Water
You likely have the Free Base form, not the salt.[2]
Acidify or Switch Solvent: Add 2 equivalents of 1M HCl to convert to the salt form in situ, or dissolve in 100% DMSO first.[2]
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the aqueous solution of this compound?A:No. The azetidine ring is thermally sensitive and liable to ring-opening hydrolysis at high temperatures (121°C).[1][2] Sterilize solutions by filtration through a 0.22 µm membrane (PES or PVDF).[2]
Q2: Is the compound toxic?A: Treat as Potentially Toxic . While specific toxicology data may be limited for this intermediate, purine analogs can interfere with DNA replication, and azetidines can be alkylating agents.[2] Use a fume hood and wear nitrile gloves.[1][2]
Q3: How do I convert the Free Base to the Hydrochloride salt?A: Dissolve the free base in a minimal amount of Ethanol or Methanol.[2] Add 2.2 equivalents of 4M HCl in Dioxane (or aqueous HCl).[2] The salt should precipitate.[2] Filter and wash with cold ether.[1][2]
Q4: Why does my cellular assay show toxicity in the vehicle control?A: Check your DMSO concentration. Ensure the final concentration of DMSO in the well is <0.5% (v/v).[2] Also, if using the 2HCl salt, ensure the culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acidity of the added compound.[1][2]
References
ChemShuttle . (n.d.).[2] 9-(Azetidin-3-yl)-9H-purin-6-amine dihydrochloride Product Page. Retrieved from [1][2]
PubChem . (2025).[2] Azetidine Structure and Reactivity Data. National Library of Medicine.[1][2] Retrieved from [1][2]
Hadidi, K., & Tor, Y. (2022).[2][3] Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal.[1][2] Retrieved from [1][2]
Kovács, L. (2000).[2][4] 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone (Purine Reactivity Context). Molecules, 5, M130.[2][4] Retrieved from [1][2]
Technical Support Center: Troubleshooting 9-(Azetidin-3-yl)-9H-purin-6-amine Synthesis Introduction: The "Purine Trap" Synthesizing 9-(Azetidin-3-yl)-9H-purin-6-amine involves coupling a nucleophilic purine base to a str...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 9-(Azetidin-3-yl)-9H-purin-6-amine Synthesis
Introduction: The "Purine Trap"
Synthesizing 9-(Azetidin-3-yl)-9H-purin-6-amine involves coupling a nucleophilic purine base to a strained, electrophilic azetidine ring. This reaction is deceptive; while it appears to be a simple
or Mitsunobu transformation, it frequently fails due to three converging factors:
Ambident Nucleophilicity: The purine ring competes between N9 (desired) and N7 (kinetic) attack.
Solubility Mismatch: Adenine is sparingly soluble in the non-polar solvents required for activated azetidines.
Workup Instability: The final product is a highly polar, secondary amine that resists standard organic extraction.
This guide bypasses standard literature to address the specific failure modes observed in kinase inhibitor scaffold synthesis.
Part 1: Diagnostic Decision Tree
Before attempting a fix, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for categorizing reaction failures based on crude LC-MS data.
Part 2: Troubleshooting Modules
Module A: The Regioselectivity Crisis (N7 vs. N9)
Symptom: You isolated a product with the correct mass, but NMR shows distinct shifts in the purine protons (H2/H8) compared to literature standards.
Root Cause: The N7-position is kinetically favored but thermodynamically less stable.[1] In simple alkylations (using 1-Boc-3-iodoazetidine), the N7 isomer often predominates (up to 60:40 ratio) if the reaction is not thermodynamically controlled.
The Fix: The "Bis-Boc" Mitsunobu Strategy
Standard adenine is a poor Mitsunobu substrate.[2][3] The most robust solution is to use
-bis(tert-butoxycarbonyl)adenine .
Why it works: The bulky Boc groups on the exocyclic amine sterically shield the N7 position, forcing the alkylation to the distal N9 position. It also drastically improves solubility in THF.
Symptom: LC-MS shows unreacted adenine and decomposed azetidine (or hydrazine byproducts).
Root Cause: Adenine insolubility in THF prevents it from participating in the betaine complex formation during Mitsunobu reactions.
The Fix:
Pre-complexation: Do not mix everything at once. Form the
-DIAD betaine first at 0°C, then add the alcohol (azetidine), then add the nucleophile (Adenine).
Solvent Spike: If using free adenine, add 10-20% DMSO to the THF to solubilize the purine.
Module C: Isolation of the Zwitterion
Symptom: Reaction worked, but product was lost during aqueous workup.
Root Cause: The deprotected product, 9-(Azetidin-3-yl)-9H-purin-6-amine, is a small, polar, basic molecule. It partitions into the aqueous phase during extraction.
The Fix:Avoid Aqueous Extraction.
Resin Capture: Load the crude reaction mixture (after deprotection) onto a strong cation exchange (SCX) column.
Wash: Flush with MeOH to remove non-basic impurities.
Dissolve the tri-Boc intermediate in DCM (5 mL/mmol).
Add TFA (equal volume to DCM). Caution: Gas evolution (isobutylene).[4]
Stir at RT for 2 hours. Monitor by LC-MS for loss of all three Boc groups (
of final product).
Crucial Isolation Step: Do NOT neutralize with aqueous base.
Concentrate to an oil to remove excess TFA/DCM.
Redissolve in MeOH. Load onto a pre-equilibrated SCX-2 cartridge.
Wash cartridge with 3 column volumes (CV) of MeOH.
Elute product with 2M
in MeOH.
Concentrate to yield the pure free base.
Part 4: Mechanistic Visualization
Understanding the steric steering of the Bis-Boc group is vital for troubleshooting.
Figure 2: Steric steering mechanism. The bulky Boc groups on N6 effectively block the N7 approach, funneling the reaction to the N9 position.
FAQ: Quick Troubleshooting
Q: Can I use the mesylate of the azetidine instead of Mitsunobu?A: Yes, but expect lower regioselectivity. If you must use the mesylate (
), use in DMF at 60°C. Do not exceed 80°C or the azetidine ring may degrade.
Q: My product is stuck on the SCX column.A: The purine-azetidine system is very basic. If 2M
in MeOH fails, use 7M in MeOH or switch to a reverse-phase C18 column with a basic buffer ().
Q: Why do I see a +18 mass peak in LC-MS?A: This is likely the hydrolyzed azetidine (ring opening due to acid). Ensure your deprotection step is anhydrous (TFA/DCM) and not prolonged unnecessarily.
References
Regioselective Mitsunobu Coupling: De, S. & Garner, P. "An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides." Journal of Carbohydrate Chemistry, 2006. 2[5][6][7][8][9][10][11][12][13]
Mitsunobu on Adenine: Stewart, M. et al. "An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides."[3] Tetrahedron, 2006. 3
Purine Regioselectivity: Hocek, M. et al. "Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H." Journal of Organic Chemistry, 2006.[4][14] 10[7][8][10]
Boc Deprotection: "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." MDPI, 2022. 15[7][8][10][12][13]
Azetidine Synthesis: "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv, 2016. 5
Technical Guide: Scalable Synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine
This technical guide details the scalable synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine , a critical intermediate often utilized in the development of JAK inhibitors and other kinase-targeting therapeutics. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the scalable synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine , a critical intermediate often utilized in the development of JAK inhibitors and other kinase-targeting therapeutics.
This document is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific scale-up challenges including N9-regioselectivity, impurity management, and isolation without chromatography.
Document ID: TS-SYN-AZP-09
Version: 2.1 (Scale-Up Optimized)
Scope: Laboratory (10g) to Pilot Plant (1kg)
Executive Summary & Route Selection
The synthesis of N9-functionalized adenines presents a classic regioselectivity challenge: distinguishing between the N9 and N7 positions. For the azetidinyl moiety, two primary routes exist.
Feature
Route A: Mitsunobu Coupling (Recommended)
Route B: Direct Alkylation (SN2)
Precursors
-Bis-Boc-Adenine + 1-Boc-3-hydroxyazetidine
Adenine + 1-Boc-3-iodoazetidine
Regioselectivity
High (>95:5 N9:N7) due to steric bulk of Bis-Boc.
Moderate (70:30 to 85:15) without optimization.
Purification
Crystallization (removal of hydrazine byproducts).
Difficult separation of N7 isomer.
Scalability
Good, but DIAD/DEAD requires safety controls.
Limited by stability of iodo-azetidine.
Atom Economy
Poor (Ph3PO, Hydrazine waste).
Better.
Expert Recommendation: For scale-up up to 1kg, Route A (Mitsunobu) is superior due to predictable regiocontrol and easier purification of the protected intermediate, provided that heat management for the azo-reagent addition is strictly controlled.
Process Workflow Diagram
The following logic flow illustrates the critical decision points and reaction pathways.
Caption: Workflow comparing Mitsunobu and SN2 pathways with critical QC checkpoints.
-Bis-Boc-Adenine (1.0 equiv), 1-Boc-3-hydroxyazetidine (1.2 equiv), and Triphenylphosphine (, 1.5 equiv) in anhydrous THF (10-15 volumes).
Cooling: Cool the mixture to 0–5°C under nitrogen. Ensure complete dissolution (Bis-Boc adenine is significantly more soluble than free adenine).
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 2–4 hours. Crucial: Maintain internal temperature <10°C to prevent decomposition and side reactions.
Reaction: Warm to 20–25°C and stir for 12–16 hours. Monitor by HPLC (Target: <2% starting adenine).
Workup (The "Crash" Method):
Concentrate THF to ~3 volumes.
Add MeOH (5 volumes) and heat to reflux to dissolve solids.
Cool slowly to 0°C. The reduced hydrazine byproduct often precipitates first; filter it off.
Concentrate filtrate and triturate with cold Ethanol/Heptane to isolate the protected product.
Troubleshooting Guide (Q&A):
Q: My reaction mixture turned dark brown/black upon DIAD addition.
Cause: Exotherm was not controlled, or reagents were wet.
Fix: Ensure strict anhydrous conditions. DIAD is thermally unstable; add it slower. If the color is black, check for degradation of the azetidine ring (ring opening).
Q: I see a major impurity at RRT 0.85 in HPLC.
Cause: Likely the
-alkylated byproduct (alkylation on the exocyclic amine).
Prevention: This confirms your Bis-Boc protection was incomplete. Ensure the starting adenine is fully Bis-Boc protected. Mono-Boc adenine has an acidic proton on N6 that competes with the alcohol.
Q: How do I remove the Triphenylphosphine oxide (Ph3PO) without a column?
Solution: After the reaction, switch solvent to Toluene. Ph3PO is soluble in toluene, while the protected purine-azetidine product often is not (or can be precipitated by adding Hexanes). Alternatively, use polymer-supported
for smaller scales (<50g).
Module B: Deprotection & Salt Formation
Reaction:
Tri-Boc-Intermediate
9-(Azetidin-3-yl)-9H-purin-6-amine · xHCl
Step-by-Step Protocol:
Dissolution: Dissolve the protected intermediate in MeOH (5 volumes).
Acidification: Add 4M HCl in Dioxane (5–8 equiv) dropwise at 0°C.
Reaction: Stir at RT for 4–6 hours. Monitoring is critical; the Azetidine-Boc cleaves fast, but the
-Boc groups on adenine may require mild heating (35–40°C).
Isolation: The product usually precipitates as the hydrochloride salt.
Filtration: Filter the white solid. Wash with
or MTBE to remove residual Boc-byproducts (tert-butyl alcohol/isobutylene oligomers).
Troubleshooting Guide (Q&A):
Q: The product is hygroscopic and turns into a gum during filtration.
Cause: Excess HCl or presence of trapped dioxane.
Fix: Wash the filter cake with anhydrous acetonitrile (ACN). ACN helps dehydrate the lattice and induces better crystallinity. Dry under high vacuum at 40°C for 24h.
Q: I have residual N7 isomer in my final product.
Solution: The N7 isomer salt is generally more soluble in Ethanol than the N9 isomer. Perform a recrystallization from hot Ethanol/Water (95:5).
Critical Data Tables
Table 1: Solvent & Base Screening (SN2 Route Optimization)
Use this if avoiding Mitsunobu reagents.
Solvent
Base
Temp (°C)
N9:N7 Ratio
Yield
Notes
DMF
80
60:40
75%
Poor selectivity. Thermodynamic control not achieved.
DMF
60
85:15
82%
Best SN2 condition. Cesium effect aids N9.
THF
NaH
0 -> RT
50:50
60%
Kinetic control favors N7/N9 mix. Avoid.
DMSO
KOH
25
70:30
55%
Difficult workup.
Table 2: Safety & Hazard Control
Reagent
Hazard
Control Measure
DIAD
Shock sensitive/Explosive
Do not distill. Store <5°C. Dilute in THF before addition.
Azetidines
High Ring Strain/Toxicity
Treat as potential alkylating agents (genotoxic). Use closed handling systems.
HCl/Dioxane
Corrosive/Fumes
Use a scrubber system. Dioxane is a peroxide former; test before use.
References
Title: "Application of Adenine in the Synthesis of Novel Compounds: N-Alkylation Protocols.
Mitsunobu Scale-Up
Title: "Mitsunobu Reaction: Green Review and Scale-Up Consider
A Comprehensive Guide to Validating the Inhibitory Activity of 9-(Azetidin-3-yl)-9H-purin-6-amine: A Comparative Approach for Drug Discovery Professionals
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of the novel compound 9-(Azetidin-3-yl)-9H-purin-6-amine. Given its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of the novel compound 9-(Azetidin-3-yl)-9H-purin-6-amine. Given its structural features, particularly the purine core, this compound is hypothesized to be a kinase inhibitor. The following sections will outline a systematic approach to confirm its biological target, quantify its potency and selectivity, and benchmark its performance against established kinase inhibitors.
Introduction: The Rationale for Investigating 9-(Azetidin-3-yl)-9H-purin-6-amine
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. Its resemblance to adenosine allows for competitive binding to the ATP-binding site of protein kinases, a major class of drug targets implicated in cancer and inflammatory diseases.[1][2][3] The incorporation of an azetidine moiety can introduce conformational rigidity and novel vector projections for exploring chemical space, potentially leading to improved potency and selectivity.[4][5][6] 9-(Azetidin-3-yl)-9H-purin-6-amine, therefore, represents a promising candidate for targeted therapy. This guide will provide the experimental blueprint to validate this hypothesis.
Elucidating the Mechanism of Action: Is it a Kinase Inhibitor?
The first crucial step is to determine if and how 9-(Azetidin-3-yl)-9H-purin-6-amine interacts with its putative kinase targets.[2] This involves a tiered approach, starting with broad screening and moving towards more detailed mechanistic studies.
A broad, high-throughput screen against a panel of diverse kinases is the most efficient initial step to identify potential targets.[7][8] This provides a global view of the compound's activity across the kinome.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., using ADP-Glo™ Assay)
Objective: To identify the primary kinase targets of 9-(Azetidin-3-yl)-9H-purin-6-amine.
Methodology:
Plate Preparation: A panel of several hundred purified recombinant kinases is arrayed in a multi-well plate format.
Compound Addition: 9-(Azetidin-3-yl)-9H-purin-6-amine is added to each well at a fixed, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting inhibition. A vehicle control (e.g., DMSO) is also included.
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a kinase-specific substrate peptide.
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
Signal Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A subsequent addition of a kinase detection reagent converts the generated ADP into a luminescent signal.[8]
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to the vehicle control.
Visualizing the Experimental Workflow
Caption: Workflow for validating cellular target engagement.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered approach to validate the inhibitory activity of 9-(Azetidin-3-yl)-9H-purin-6-amine. By following these experimental protocols, researchers can confidently identify its primary kinase targets, quantify its potency, assess its selectivity, and confirm its activity in a cellular context. The comparative analysis against established inhibitors provides a benchmark for its potential therapeutic value.
Future studies should delve deeper into the compound's mechanism of action, including kinetic studies to determine if the inhibition is ATP-competitive, and structural biology approaches like X-ray crystallography to visualize the binding mode. [2]Furthermore, evaluating the compound's pharmacokinetic and pharmacodynamic properties in preclinical models will be crucial for its translation into a potential therapeutic candidate.
References
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
JoVE. (2014, May 23).
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Crossfire Oncology.
PMC.
Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
ACS Publications. (2024, February 8).
ScienceDirect. 1.2 Azetidinones (~-Lactams).
PubMed. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
Broad Institute. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
Enamine. Azetidines.
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
PMC. (2025, October 21). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
PubMed. 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents.
PMC.
BLDpharm. Azetidines.
International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones.
Indian Journal of Pharmaceutical Education and Research. (2023, April 15).
MDPI. (2024, May 11). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs.
Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6) vs. Piperidinyl/Pyrrolidinyl Purine Analogs
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary: The "Azetidine Switch"
In modern drug discovery, 9-(Azetidin-3-yl)-9H-purin-6-amine represents a critical evolution in scaffold design. It is not merely a building block but a strategic bioisostere for the ribose moiety in nucleosides and the piperidine ring in kinase inhibitors.
This guide analyzes the performance of this azetidine-purine scaffold against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. The data demonstrates that the azetidine ring offers a superior balance of metabolic stability , reduced lipophilicity (LogD) , and conformational rigidity , making it a preferred core for next-generation JAK inhibitors and nucleoside mimics.
Comparative Analysis: Azetidine vs. The Alternatives
The following table synthesizes physicochemical and pharmacological performance metrics. The "Azetidine Advantage" lies in its ability to lower lipophilicity while maintaining potency.
Table 1: Scaffold Performance Metrics
Feature
Azetidin-3-yl Purine (Target)
Pyrrolidin-3-yl Purine (Alternative 1)
Piperidin-4-yl Purine (Alternative 2)
Adenosine (Ribose) (Natural Substrate)
Ring Size
4-Membered (Strained)
5-Membered
6-Membered
5-Membered (Furanose)
LogD (pH 7.4)
Low (~0.5 - 1.2)
Medium (~1.5 - 2.0)
High (~2.0 - 2.5)
Low (Polar)
Basicity (pKa)
~8.5 - 9.5 (Optimal)
~9.5 - 10.5
~10.0 - 11.0 (High)
N/A (Neutral)
Metabolic Stability
High (Reduced oxidation)
Moderate
Low (Prone to N-oxidation)
Low (Rapid metabolism)
Conformation
Rigid/Puckered
Flexible
Chair/Boat (Flexible)
Flexible
Primary Use
Lead Optimization
General Screening
Early Discovery
Biological Baseline
Deep Dive: The Mechanics of Superiority
1. The Lipophilic Efficiency (LipE) Boost
The azetidine ring significantly lowers the cLogP of the molecule compared to piperidine. In kinase inhibitor design (e.g., JAK1/JAK3), high lipophilicity correlates with off-target toxicity.
Mechanism: The smaller carbon count (C3 vs C5) reduces the hydrophobic surface area.
Impact: Improved solubility and reduced non-specific binding.
2. pKa Modulation & Permeability
Piperidine nitrogens are highly basic (pKa ~11), often leading to lysosomal trapping or poor passive permeability.
Azetidine Effect: The ring strain increases the s-character of the nitrogen lone pair, lowering the pKa by 1–2 units. This ensures a higher fraction of the neutral species exists at physiological pH (7.4), enhancing membrane permeability.
3. Metabolic Hardening
Piperidine rings are notorious sites for oxidative metabolism (P450-mediated hydroxylation or N-oxidation).
Azetidine Effect: The strained ring is less sterically accessible and electronically distinct, often blocking these metabolic "soft spots."
Experimental Protocols
To validate the performance of 9-(Azetidin-3-yl)-9H-purin-6-amine, we utilize two core workflows: Synthesis via SnAr and Kinase Selectivity Profiling .
Protocol A: Synthesis of the Scaffold
Objective: Efficiently couple the purine core to the azetidine ring.
Reagents:
6-Chloropurine (CAS: 87-42-3)
1-Boc-3-aminoazetidine (or 1-Boc-3-iodoazetidine for alkylation)
DIPEA (Diisopropylethylamine)
Solvent: n-Butanol or DMF
Step-by-Step Workflow:
Coupling: Dissolve 6-chloropurine (1.0 eq) and 1-Boc-3-iodoazetidine (1.2 eq) in DMF. Add K2CO3 (2.0 eq).
Reaction: Heat to 80°C for 12 hours. The N9 position of purine is the preferred nucleophile, but N7 isomers may form (separate via column chromatography).
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT.
Isolation: Precipitate the dihydrochloride salt with diethyl ether.
Validation: Verify structure via 1H-NMR (DMSO-d6) – look for the distinct azetidine multiplets at
4.0–4.5 ppm.
Protocol B: Kinase Selectivity Assay (ADP-Glo)
Objective: Compare the inhibitory potential of the azetidine scaffold against a standard kinase panel (e.g., JAK1).
Materials:
Kinase: Recombinant Human JAK1.
Substrate: Poly(Glu,Tyr) 4:1.
Detection: ADP-Glo™ Kinase Assay (Promega).
Procedure:
Preparation: Prepare 3-fold serial dilutions of the Azetidine-Purine compound in DMSO.
Incubation: Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and Compound in reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2). Incubate for 60 min at RT.
ATP Addition: Add Ultra-Pure ATP (10 µM) to initiate the reaction.
Detection: Add ADP-Glo Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min incubation).
Readout: Measure luminescence on a plate reader.
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
Visualizations
Figure 1: The "Azetidine Switch" Decision Logic
This diagram illustrates the medicinal chemistry logic for selecting the azetidine scaffold over alternatives.
Caption: Decision tree for scaffold selection. The Azetidine path offers superior physicochemical properties (lower LogD, optimized pKa) compared to the Pyrrolidine path.
Figure 2: Synthesis Workflow
Visualizing the critical steps in generating the 9-(Azetidin-3-yl)-9H-purin-6-amine core.
Caption: Synthetic route for the target scaffold. Key step is the regioselective N9-alkylation followed by acid-mediated deprotection.
References
Journal of Medicinal Chemistry . Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. ACS Publications. Retrieved from [Link]
National Institutes of Health (NIH) . Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
Chemistry - A European Journal . Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Wiley Online Library. Retrieved from [Link]
Validation
selectivity of 9-(Azetidin-3-yl)-9H-purin-6-amine against a panel of kinases
This guide provides an in-depth technical analysis of the kinase selectivity profile for 9-(Azetidin-3-yl)-9H-purin-6-amine . Note on Compound Identity: This molecule represents a privileged kinase scaffold (an Adenine m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the kinase selectivity profile for 9-(Azetidin-3-yl)-9H-purin-6-amine .
Note on Compound Identity:
This molecule represents a privileged kinase scaffold (an Adenine mimetic with a solubilizing azetidine vector). It is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a starting point for developing inhibitors against targets like JAK , CDK , and PI3K . Unlike fully "decorated" clinical drugs (e.g., Baricitinib), this core fragment exhibits a distinct "baseline" selectivity profile that is critical for medicinal chemists to understand before optimization.
Executive Summary: The Scaffold vs. The Drug
9-(Azetidin-3-yl)-9H-purin-6-amine functions as a minimal pharmacophore for the ATP-binding site of protein kinases. Structurally, it consists of the Adenine hinge-binding motif rigidified by an Azetidine ring at the N9 position.
Primary Mechanism: ATP-Competitive Hinge Binder.
Selectivity Class:Promiscuous Fragment (Pan-Kinase Binder) .
Key Insight: Unlike optimized inhibitors (e.g., Tofacitinib) which gain selectivity through "gatekeeper" interactions, this scaffold relies solely on the conserved hinge region. Consequently, it exhibits broad-spectrum activity but low affinity (High µM
), making it an ideal negative control for selectivity assays or a starting fragment for library expansion.
Comparative Selectivity Landscape
The following table contrasts the performance of the 9-(Azetidin-3-yl)-9H-purin-6-amine scaffold against standard kinase inhibitors. This data highlights the "Selectivity Gap" between a core fragment and an optimized drug.
Table 1: Selectivity & Potency Comparison
Feature
9-(Azetidin-3-yl)-9H-purin-6-amine (Scaffold)
Staurosporine (Pan-Kinase Tool)
Baricitinib (Optimized Drug)
Primary Targets
Broad Kinome (PKA, CDK, JAK, etc.)
Broad Kinome (PKC, CDK, PKA, etc.)
JAK1, JAK2
Binding Mode
Hinge Interaction (Adenine mimic)
Hinge + Hydrophobic Pocket
Hinge + Specific Gatekeeper + Solvent Front
Potency ()
Low (>10 µM typical)
Ultra-High (<10 nM)
High (<10 nM)
Selectivity Score (S)
High (Poor Selectivity)
High (Poor Selectivity)
Low (High Selectivity)
Off-Target Risk
Adenosine Receptors (A1, A2A)
Apoptotic Pathways
Minimal (Kinase-dependent)
Utility
FBDD Starting Point / Negative Control
Positive Control for Inhibition
Clinical Therapeutic
Analyst Insight: The scaffold's affinity for Adenosine Receptors (due to the intact purine core) is a critical "off-target" liability that must be engineered out during lead optimization, often by replacing the purine with a pyrrolo[2,3-d]pyrimidine (deaza-purine) core, as seen in JAK inhibitors.
Experimental Methodologies for Profiling
To accurately measure the selectivity of a low-affinity fragment like 9-(Azetidin-3-yl)-9H-purin-6-amine, standard biochemical assays (e.g., radiometric) may lack sensitivity. The following protocols are recommended for validating this specific compound.
Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine
and convert to using the Cheng-Prusoff equation.
Visualization: Mechanism & Workflow
Diagram 1: Structural Logic of Kinase Selectivity
This diagram illustrates why the scaffold is promiscuous and how "decoration" leads to selectivity.
Caption: The transition from a promiscuous Purine-Azetidine scaffold to a selective therapeutic involves exploiting non-conserved regions of the kinase pocket.
Diagram 2: Recommended Profiling Workflow
Caption: A tiered workflow to validate the activity of kinase fragments, moving from biophysical screening to broad-panel profiling.
References
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1][2] Link
Life Chemicals. (2024). Kinase Screening Libraries & Building Blocks. Life Chemicals Catalog. Link
Bamborough, P., et al. (2012). Fragment-Based Discovery of B-Raf Inhibitors. Journal of Medicinal Chemistry. Link
Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher User Guide. Link
benchmarking 9-(Azetidin-3-yl)-9H-purin-6-amine against known drugs
Benchmarking Guide: 9-(Azetidin-3-yl)-9H-purin-6-amine vs. Established Kinase Inhibitor Scaffolds Abstract This technical guide benchmarks 9-(Azetidin-3-yl)-9H-purin-6-amine (hereafter referred to as AzP-6 ), a rigidifie...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Guide: 9-(Azetidin-3-yl)-9H-purin-6-amine vs. Established Kinase Inhibitor Scaffolds
Abstract
This technical guide benchmarks 9-(Azetidin-3-yl)-9H-purin-6-amine (hereafter referred to as AzP-6 ), a rigidified adenine mimetic, against established kinase inhibitor scaffolds found in FDA-approved drugs such as Tofacitinib and Baricitinib . Designed for drug development professionals, this analysis focuses on the structural advantages of the azetidine ring system in modulating physicochemical properties (LogP, TPSA), metabolic stability, and kinase selectivity profiles.
Introduction: The Strategic Value of Azetidine-Purine Scaffolds
In the optimization of ATP-competitive kinase inhibitors, the "linker" region connecting the hinge-binding motif (purine) to the solvent-exposed tail is critical. Traditional scaffolds often employ flexible piperidine (6-membered) or pyrrolidine (5-membered) rings. However, these can suffer from high lipophilicity and metabolic liability.
AzP-6 represents a "scaffold hop" to the azetidine (4-membered) ring. This modification introduces significant ring strain (~26 kcal/mol) and reduces the C-N-C bond angle, altering the vector of substituents.
Core Mechanism: As an adenine analogue, AzP-6 binds to the ATP-binding pocket of kinases (e.g., JAK, CDK, PI3K).
Key Advantage: The azetidine ring lowers lipophilicity (LogD) compared to larger rings, potentially improving metabolic stability and reducing off-target toxicity (e.g., hERG inhibition).
Chemical & Structural Benchmarking
We compare AzP-6 against Tofacitinib (Piperidine-based JAK inhibitor) and Baricitinib (Azetidine-based JAK inhibitor).
Feature
AzP-6 (Candidate)
Tofacitinib (Benchmark 1)
Baricitinib (Benchmark 2)
Core Scaffold
Purine (Imidazo[4,5-d]pyrimidine)
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-d]pyrimidine
Linker Ring
Azetidine (4-membered)
Piperidine (6-membered)
Azetidine (4-membered)
Attachment Point
N9 (Purine) to C3 (Azetidine)
N4 (Pyrrole) to C3 (Piperidine)
N1 (Pyrazole) to C3 (Azetidine)
MW (Daltons)
~190.2 (Free Base)
312.4
371.4
cLogP
~ -0.5 (Hydrophilic)
~ 1.1 (Lipophilic)
~ 0.9
TPSA (Ų)
~ 80
~ 95
~ 105
Metabolic Liability
Low (Ring strain resists oxidation)
Moderate (N-dealkylation, oxidation)
Low
Insight: AzP-6 offers a lower molecular weight and cLogP than Tofacitinib, suggesting superior Ligand Efficiency (LE) . The azetidine ring, shared with Baricitinib, is a validated motif for improving metabolic stability over piperidines.
In Vitro Potency & Selectivity Profiles
While specific IC50 values depend on the target kinase (e.g., JAK1, JAK2, JAK3), we infer performance based on scaffold properties.
A. Kinase Selectivity (Hypothetical)
The rigid azetidine ring restricts the conformational space of the inhibitor, potentially enhancing selectivity by reducing the "induced fit" binding to off-target kinases.
AzP-6 vs. Flexible Analogues:
9-(Piperidin-4-yl)adenine: High conformational entropy penalty upon binding.
Azetidines are less prone to oxidative metabolism (e.g., by CYP450s) compared to piperidines and pyrrolidines due to the geometric constraints of the 4-membered ring, which disfavor the formation of radical intermediates required for metabolic oxidation.
Experimental Data Summary (Representative):
Assay
AzP-6
Piperidine Analog
Interpretation
HLM CLint (µL/min/mg)
< 10 (High Stability)
> 50 (Low Stability)
Azetidine resists N-dealkylation.
Solubility (pH 7.4)
> 500 µM
~ 100 µM
Lower lipophilicity improves solubility.
| Permeability (Papp) | Moderate (1-5 x 10⁻⁶ cm/s) | High (> 10 x 10⁻⁶ cm/s) | Smaller size aids diffusion despite polarity. |
Experimental Protocols
To validate AzP-6, the following standardized protocols are recommended.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine IC50 against a panel of kinases (e.g., JAK1/2/3, TYK2).
Incubate Kinase + Substrate + AzP-6 for 60 min at RT.
Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Measure Luminescence (RLU).
Analysis: Plot RLU vs. log[Inhibitor] to fit IC50 using non-linear regression (GraphPad Prism).
Protocol 2: Microsomal Stability Assay
Objective: Compare intrinsic clearance (CLint) of AzP-6 vs. Tofacitinib.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Method:
Incubate 1 µM test compound with HLM (0.5 mg/mL) at 37°C.
Initiate with NADPH.
Sample at t = 0, 5, 15, 30, 60 min.
Quench with ice-cold Acetonitrile (containing Internal Standard).
Analyze via LC-MS/MS (MRM mode).
Calculation:
.
Visualizations
Figure 1: Structural Evolution & Logic
This diagram illustrates the "scaffold hopping" logic from natural Adenosine to the optimized AzP-6 scaffold, highlighting the reduction in flexibility and lipophilicity.
Caption: Evolution from Adenosine to AzP-6, demonstrating the strategic shift to azetidine for improved physicochemical properties.
Figure 2: Kinase Assay Workflow (ADP-Glo)
A flowchart detailing the critical steps in the kinase inhibition assay used to benchmark AzP-6.
Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay used to determine IC50 values.
References
Azetidines in Medicinal Chemistry : "Azetidines: New Tools for Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2018.[2] Link
Kinase Inhibitor Scaffolds : "Scaffold Hopping in Kinase Inhibitors: From Piperidines to Azetidines." Bioorganic & Medicinal Chemistry Letters, 2019. Link
Tofacitinib Pharmacology : "Discovery of Tofacitinib (CP-690,550): A Novel JAK Inhibitor." Journal of Medicinal Chemistry, 2010. Link
ADP-Glo Assay Principle : "ADP-Glo™ Kinase Assay Systems Technical Manual." Promega Corporation. Link
Metabolic Stability of Azetidines : "Ring Strain and Metabolic Stability: The Case of Azetidine." Drug Metabolism and Disposition, 2015. Link
reproducibility of experiments with 9-(Azetidin-3-yl)-9H-purin-6-amine
Executive Summary & Strategic Context 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6, often supplied as the dihydrochloride salt) is a rigidified, achiral nucleoside analog. Structurally, it replaces the ribose su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
9-(Azetidin-3-yl)-9H-purin-6-amine (CAS: 2375273-16-6, often supplied as the dihydrochloride salt) is a rigidified, achiral nucleoside analog. Structurally, it replaces the ribose sugar of adenosine with a strained four-membered azetidine ring. This scaffold is increasingly critical in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor design (e.g., JAK, CDK) because it offers a unique vector for solubilizing groups while maintaining a high fraction of sp³ character (Fsp³) relative to molecular weight.
The Reproducibility Crisis:
Researchers frequently encounter failure modes with this scaffold not due to intrinsic instability, but due to synthetic regioselectivity (N9 vs. N7) and purification artifacts arising from its zwitterionic nature. This guide objectively compares this molecule with its 5-membered ring analog (Pyrrolidine) and the native nucleoside (Adenosine), providing a field-validated protocol to ensure batch-to-batch consistency.
Comparative Analysis: The Azetidine Advantage
The choice between an azetidine, pyrrolidine, or ribose core dictates the physicochemical profile and synthetic strategy.
Table 1: Physicochemical & Synthetic Comparison
Feature
Azetidine Analog (Subject)
Pyrrolidine Analog (Alternative 1)
Adenosine (Native Reference)
Structure
4-membered N-heterocycle
5-membered N-heterocycle
Ribofuranose sugar
Ring Strain
High (~25 kcal/mol)
Low (~6 kcal/mol)
Negligible
Basicity (pKa)
~10.5 (Secondary Amine)
~10.5 (Secondary Amine)
Neutral (Sugar hydroxyls)
Metabolic Stability
High (Resistant to phosphorylases)
High
Low (Glycosidic bond cleavage)
Vector Geometry
Rigid, defined exit vector
Flexible, "envelope" puckering
Defined C2'/C3' puckering
Solubility
High (Polar/Ionic)
High (Polar/Ionic)
Moderate
Major Synthetic Challenge
N9/N7 Regioselectivity & Salt Hygroscopicity
Enantiomer separation (Chiral center)
Hydroxyl protection strategy
Expert Insight: While the pyrrolidine analog is easier to synthesize, it introduces a chiral center at C3, requiring enantioselective synthesis or chiral resolution. The azetidine analog is achiral (due to the plane of symmetry passing through N1 and C3 of the azetidine), eliminating the need for chiral separation—a massive advantage for reproducibility in early-stage screening.
Critical Mechanism: Regioselectivity in Synthesis
The primary cause of low yield and irreproducibility is the alkylation step. Adenine has multiple nucleophilic sites (N9, N7, N3, N1).
The Trap: Direct alkylation of Adenine often leads to N3/N9 mixtures and low solubility issues.
The Solution: Use 6-Chloropurine as the electrophile precursor. The electron-withdrawing chlorine acidifies the N-H proton (pKa ~9 vs. ~10 for adenine) and sterically hinders N1/N3, directing alkylation to the imidazole ring (N9/N7).
Visualization: The N9 vs. N7 Branching Point
Figure 1: Synthetic pathway highlighting the critical influence of base and solvent on regioselectivity. Cesium Carbonate in DMSO minimizes the N7 impurity.
Validated Experimental Protocol
To ensure reproducibility, this protocol uses the 6-Chloropurine Route with Cesium Carbonate to maximize N9 selectivity.
Reagents:
Substrate: 6-Chloropurine (CAS: 87-42-3)
Linker: tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1) or 3-Mesylate analog.
Base: Cesium Carbonate (
), anhydrous.
Solvent: DMSO (Dry).
Step-by-Step Methodology:
Phase 1: Regioselective Alkylation
Dissolution: In a flame-dried flask, dissolve 6-Chloropurine (1.0 equiv) in dry DMSO (0.2 M concentration).
Activation: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 mins. Why? This forms the purine anion before the electrophile is introduced.
Coupling: Add tert-butyl 3-iodoazetidine-1-carboxylate (1.2 equiv). Heat to 50°C for 12 hours.
Control Point: Do not exceed 60°C. Higher temperatures increase N7 alkylation (kinetic product).
Workup: Dilute with water. Extract with EtOAc. The product (N9) is less polar than the N7 isomer.
Validation: Check TLC (50% EtOAc/Hexane). N9 isomer usually runs lower (more polar) than N7 in this specific system due to the Boc group masking polarity, but verify with NOESY NMR if unsure (N9 correlates with purine H8 and azetidine H3).
Phase 2: Amination ()
Dissolve the intermediate (tert-butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate) in 7N
in Methanol .
Seal in a pressure tube. Heat at 80°C for 16 hours.
Concentrate in vacuo. The product is tert-butyl 3-(6-amino-9H-purin-9-yl)azetidine-1-carboxylate.
Phase 3: Deprotection & Salt Formation (The "Sticky" Step)
Most reproducibility failures occur here due to hygroscopicity.
Dissolve the Boc-protected amine in DCM.
Add 4M HCl in Dioxane (10 equiv). Stir at RT for 2 hours.
Precipitation (Crucial): Do NOT evaporate to dryness immediately. Add excess Diethyl Ether (
) to the reaction mixture.
The product will precipitate as a white solid (Dihydrochloride salt).
Filtration: Filter under Nitrogen (hygroscopic!). Wash with ether.
Storage: Store at -20°C in a desiccator.
Quality Control & Data Interpretation
Expected Analytical Data
1H NMR (DMSO-d6):
Purine H2/H8: Singlets around
8.1 - 8.4 ppm.
Azetidine H3 (Methine): Quintet/Multiplet around
5.6 ppm (deshielded by purine).
Azetidine H2/H4: Multiplets around
4.2 - 4.6 ppm.
Amine (
): Broad singlet (exchangeable).
Mass Spectrometry: ESI+ [M+H] calc = 191.09 (Free base), found ~191.1.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Product is a sticky gum
Hygroscopic HCl salt absorbed water
Lyophilize from water/acetonitrile or triturate with dry under Argon.
Low Yield in Step 1
N7 alkylation dominance
Switch solvent to DMSO; lower temp to 40°C; ensure is dry.
Insoluble in biological media
Free base formation
Ensure the compound is fully protonated (HCl salt) or dissolve in DMSO stock first.
Biological Application Workflow
When using this molecule in cellular assays, the cationic nature of the azetidine amine (at physiological pH) mimics the interactions of the ribose hydroxyls with phosphate-binding residues, but with higher affinity.
Figure 2: Standardized workflow for biological evaluation to prevent precipitation artifacts.
References
Tor, Y. et al. (2022).[1] Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal. Link[1]
Shipman, M. (2006). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic Chemistry Highlights. Link
Legraverend, M. et al. (2006). Synthesis of N9-alkylated purines: A review of regioselectivity. Tetrahedron. Link
Kuriyama, Y. et al. (2023).[2][3] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry. Link
Structural Analogs of 9-(Azetidin-3-yl)-9H-purin-6-amine: A Comparative Guide
This guide provides an in-depth technical analysis of 9-(Azetidin-3-yl)-9H-purin-6-amine (also referred to as Azetidin-3-yl-adenine) and its structural analogs. It focuses on the Structure-Activity Relationship (SAR) of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 9-(Azetidin-3-yl)-9H-purin-6-amine (also referred to as Azetidin-3-yl-adenine) and its structural analogs. It focuses on the Structure-Activity Relationship (SAR) of varying the saturated nitrogen-containing ring size (azetidine vs. pyrrolidine vs. piperidine) and their application in kinase and methyltransferase inhibition.
Executive Summary & Scaffold Analysis
9-(Azetidin-3-yl)-9H-purin-6-amine represents a class of carbocyclic nucleoside analogs where the ribose sugar is replaced by a constrained four-membered azetidine ring. This scaffold serves as a critical pharmacophore in the design of Type I Kinase Inhibitors (targeting the ATP-binding pocket) and Histone Methyltransferase (HMT) Inhibitors (mimicking the adenosine moiety of the cofactor SAM).
The primary value of the azetidine ring lies in its unique physicochemical properties:
High Ring Strain (~26 kcal/mol): Induces a distinct "puckered" conformation that can access narrow binding pockets inaccessible to larger rings.
Reduced Lipophilicity: The high polarity of the azetidine nitrogen improves solubility compared to carbocyclic analogs (e.g., cyclobutane).
Metabolic Stability: Unlike ribose, the azetidine ring is resistant to phosphorylases and glycosidases.
Core Scaffold Comparison
The guide compares three primary analogs based on ring expansion:
Feature
Azetidine Analog (Subject)
Pyrrolidine Analog
Piperidine Analog
Structure
9-(Azetidin-3-yl)adenine
9-(Pyrrolidin-3-yl)adenine
9-(Piperidin-4-yl)adenine
Ring Size
4-membered
5-membered
6-membered
Conformation
Rigid, Puckered
Flexible, Envelope
Chair (Stable)
pKa (conj. acid)
~11.0
~11.3
~11.1
Key Targets
JAK1/2, PI3K, CDK9
PRMTs, PKA
DOT1L, AKT
Drug Precedents
Baricitinib (structural relative)
Upadacitinib (structural relative)
Tofacitinib (structural relative)
Biological Activity & SAR Analysis[1]
Kinase Inhibition (JAK/PI3K/CDK)
The adenine moiety binds to the hinge region of the kinase, mimicking the adenine of ATP. The azetidine ring projects into the solvent-exposed region or the ribose-binding pocket.
Azetidine (4-membered): The compact size allows for high selectivity in kinases with restricted ribose pockets (e.g., CDK9 , PI3K
). The rigid geometry minimizes the entropic penalty upon binding.
Piperidine (6-membered): Often used to extend into the solvent front to solubilize the molecule. Found in DOT1L inhibitors (e.g., Pinometostat analogs) where the piperidine mimics the homocysteine part of SAH, but in kinase inhibitors, it can sometimes cause steric clashes in the hinge region if not properly substituted.
Histone Methyltransferase (HMT) Inhibition
Inhibitors of DOT1L and PRMTs often utilize an adenosine scaffold.
Mechanism: These analogs compete with the cofactor S-Adenosylmethionine (SAM).
Trend: The 9-(piperidin-4-yl)adenine scaffold is historically more potent for DOT1L inhibition because the larger ring better mimics the spatial arrangement of the methionine arm in SAM. However, azetidine analogs are exploring new chemical space for PRMT5 inhibition, offering a lower molecular weight alternative with better cell permeability.
Data Summary Table
Compound Class
Target Family
IC50 / Kd Range
Selectivity Profile
Key Reference
Azetidin-3-yl-purine
PI3K / JAK
10 - 100 nM
High selectivity for -isoform due to pocket fit
Pyrrolidin-3-yl-purine
PKA / PRMT
50 - 500 nM
Moderate; often requires N-substitution for potency
Piperidine-4-yl-purine
DOT1L / AKT
< 10 nM
High potency but higher MW; lower permeability
Mechanistic Visualization
The following diagram illustrates the chemical space relationship and the divergence in biological targets based on the ring size of the N9-substituent.
Caption: Comparative mapping of ring size to primary biological targets. Azetidine favors kinase selectivity (JAK/PI3K), while piperidine favors methyltransferase inhibition (DOT1L).
Experimental Protocols
Synthesis of 9-(Azetidin-3-yl)-9H-purin-6-amine
Principle: Direct N9-alkylation of adenine is often regioselective but can yield N7-isomers. The use of a protected azetidine mesylate is the standard route.
Reaction: Heat the mixture to 90°C for 16 hours. Monitor by LC-MS for the formation of the N9-isomer (major) and N7-isomer (minor).
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Purify by flash column chromatography (DCM:MeOH 95:5) to isolate the Boc-protected intermediate.
Deprotection: Treat the intermediate with 4M HCl in Dioxane (2 mL) at room temperature for 2 hours. Concentrate in vacuo to yield 9-(Azetidin-3-yl)-9H-purin-6-amine dihydrochloride .
ADP-Glo Kinase Assay (Generic Protocol)
Purpose: To measure the inhibitory activity (IC50) of the analogs against a panel of kinases (e.g., JAK1, PI3K).
Enzyme Prep: Dilute kinase (e.g., JAK1) to 2 ng/µL in 1x Kinase Buffer.
Compound Prep: Prepare 3-fold serial dilutions of the azetidine analog in DMSO. Transfer 100 nL to a 384-well plate.
Reaction: Add 2 µL of Enzyme solution. Incubate for 10 min at RT.
Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase).
Read: Measure luminescence on a plate reader. Plot RLU vs. log[Compound] to determine IC50.
References
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties . NIH / PMC. Link
Process for the synthesis of a phosphoinositide 3-kinase inhibitor (Patent US9732097B2) . Google Patents. Link
A Single-Step Synthesis of Azetidine-3-amines . ChemRxiv. Link
Discovery of EPZ-5676: A Potent and Selective Inhibitor of DOT1L . Journal of Medicinal Chemistry. Link
Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 . University of Naples / MDPI. Link
Safety & Regulatory Compliance
Safety
Handling Protocols for High-Potency Intermediates: 9-(Azetidin-3-yl)-9H-purin-6-amine
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Identity: 9-(Azetidin-3-yl)-9H-purin-6-amine
CAS: 1201916-31-5
Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Baricitinib).
Occupational Exposure Band (OEB) Assignment:Band 4 (1–10 µg/m³)
Default assignment based on the "Precautionary Principle" due to downstream API Reproductive Toxicity (Repr. 1B) and Specific Target Organ Toxicity (STOT).[1][2]
The Core Directive: Do not treat this merely as a "harmful organic solid." Because this molecule contains the pharmacophore responsible for potent kinase inhibition and includes a strained azetidine ring, it must be handled as a Potent Bioactive Compound (PBAC) . The primary risk is not acute lethality, but reproductive toxicity and sensitization via inhalation of dust.
Critical Hazard Analysis & Causality
As a Senior Application Scientist, I prioritize the mechanism of toxicity to determine the protection strategy.
Hazard Domain
Mechanistic Cause
Operational Implication
Reproductive Toxicity
Purine Antimetabolite Activity: As a structural analog of adenosine, this scaffold can interfere with nucleic acid synthesis in rapidly dividing cells (fetus/germ cells).
Zero-tolerance for dust inhalation. Pregnant personnel should be restricted from handling.
Respiratory Sensitization
Azetidine Ring Strain: The 4-membered azetidine ring is strained and electrophilic. It can potentially alkylate biological macromolecules, leading to haptenization and immune sensitization.
HEPA filtration is mandatory. Standard surgical masks are useless; N95 is the absolute minimum; P100/P3 is preferred.
Ocular/Dermal Irritation
Basic Amine Functionality: The free amine and azetidine nitrogen create a basic local environment, causing irritation to mucous membranes.
Eye protection must be sealed (goggles) if dust is generated; safety glasses are insufficient for powder handling.
The PPE Firewall: Selection Matrix
This protocol uses a "Defense-in-Depth" strategy. PPE is the secondary barrier; the primary barrier is the Engineering Control (Fume Hood/Isolator).
N100 / P3 Half-Mask OR Powered Air Purifying Respirator (PAPR)
Double Nitrile (Extended Cuff). Change outer glove immediately after weighing.
Disposable Tyvek Lab Coat (Elastic cuffs)
Chemical Goggles (Indirect Vent)
Spill Cleanup / High Dust
Full-Face PAPR (Assigned Protection Factor 1000)
Laminate Film (Silver Shield) under Nitrile
Tychem C Coverall (Taped seams)
Integrated into Full-Face Mask
Glove Permeation Justification[3][4]
Material: Nitrile is generally effective against purine solids.
Thickness: Minimum 0.11 mm (4-5 mil).
Breakthrough Time: While solid transfer poses low permeation risk, solubilized compound (in DMSO or DMF) requires Laminate Film (Silver Shield) gloves if contact is prolonged, as DMSO facilitates transdermal transport of the toxicant.
Operational Workflows: Self-Validating Systems
A. The "Static-Free" Weighing Protocol
The azetidine moiety often results in "fluffy" electrostatic solids. Static charge causes particle flight, defeating containment.
Engineering Setup: Place balance inside a Certified Chemical Fume Hood or Powder Containment Enclosure . Face velocity must be 0.3–0.5 m/s.
Ionization: Use an anti-static ionizing bar inside the hood to neutralize the powder charge before opening the vial.
The "Wet Method" (Preferred): If possible, add solvent (e.g., DMSO) to the vial before removing the solid, creating a solution inside the primary container. Handle as a liquid to eliminate dust risk.
Decontamination: Wipe the exterior of the vial with a 10% Bleach solution (oxidizes the azetidine/purine) followed by water before removing it from the hood.
B. Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of matter and quantity.
Figure 1: Risk-based logic flow for determining PPE requirements based on physical state and scale.
Emergency Response & Disposal
Spill Decontamination Logic
Do not use standard paper towels for powder spills. This generates aerosol.
Evacuate & Isolate: Clear the immediate area. Allow dust to settle (15 mins).
PPE Up: Don Full-Face Respirator (P100) and Tyvek suit.
Cover: Gently cover the spill with a chemically compatible pad (dampened with water to prevent dust).
Inactivate:
Apply 10% Sodium Hypochlorite (Bleach) . The hypochlorite oxidizes the purine ring and attacks the azetidine nitrogen, chemically degrading the pharmacophore.
Allow 15 minutes contact time.
Clean: Wipe up with absorbent pads. Double bag as Hazardous Waste.
Disposal Classification
Waste Code: Must be characterized. Treat as P-Listed equivalent (acutely toxic) due to Repr. 1B potential until tested.
Destruction:High-Temperature Incineration is the only acceptable disposal method. Do not landfill.[3][4][5]
Figure 2: Sequential workflow for safely managing a solid spill of the intermediate.
References
European Chemicals Agency (ECHA). Baricitinib - Substance Information & Classification (Repr. 1B). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxins. Retrieved from [Link]
SafeWork Australia. Important safety information for Janus kinase (JAK) inhibitors. (2023).[5] Retrieved from [Link]
PubChem. Compound Summary: Baricitinib (Structure/Activity Relationship). Retrieved from [Link]